molecular formula C9H8Cl2O2 B2614562 2-(3-Chlorophenoxy)propanoyl chloride CAS No. 4878-14-2

2-(3-Chlorophenoxy)propanoyl chloride

Cat. No.: B2614562
CAS No.: 4878-14-2
M. Wt: 219.06
InChI Key: ZTVZDNDXSGIOTQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)propanoyl chloride (CAS 4878-14-2) is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . This compound features a propanoyl chloride backbone substituted with a 3-chlorophenoxy group, a structure that can be represented by the SMILES notation CC(C(=O)Cl)OC1=CC(=CC=C1)Cl . As an acyl chloride derivative, this compound is a highly reactive synthetic intermediate, primarily used in research settings. Its key reactive site, the acid chloride functional group, makes it a versatile building block for the synthesis of other complex molecules. It is typically employed in nucleophilic acyl substitution reactions to form amides, esters, and other carboxylic acid derivatives . The presence of the 3-chlorophenoxy moiety can impart specific steric or electronic properties to the resulting molecules, making this reagent valuable for creating tailored compounds. Potential research applications include use as a key intermediate in the development of potential agrochemicals or pharmacologically active molecules, where the phenoxypropionyl structure is a common motif. Intended Use and Handling: This product is intended for research and development purposes in a controlled laboratory environment. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. As with many acyl chlorides, this compound is likely corrosive and moisture-sensitive, requiring handling with appropriate personal protective equipment and under inert atmospheric conditions to ensure safety and product integrity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenoxy)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZDNDXSGIOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(3-Chlorophenoxy)propanoyl chloride CAS number and molecular data

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 4878-14-2 Document Type: Technical Reference & Synthesis Guide Version: 1.0

Executive Summary

2-(3-Chlorophenoxy)propanoyl chloride (CAS 4878-14-2) is a specialized acyl halide intermediate derived from the phenoxypropionic acid class of herbicides (specifically Cloprop). As a highly reactive electrophile, it serves as a critical building block in the synthesis of agrochemicals and pharmaceutical motifs. Its primary utility lies in its ability to introduce the chiral or racemic 2-(3-chlorophenoxy)propyl moiety into nucleophilic substrates (amines, alcohols, thiols) via nucleophilic acyl substitution, facilitating the construction of complex esters and amides with high atom economy.

Chemical Identity & Molecular Data

The following data consolidates physical and chemical identifiers for accurate database integration and laboratory verification.

ParameterData Specification
Chemical Name 2-(3-Chlorophenoxy)propanoyl chloride
CAS Number 4878-14-2
Parent Acid 2-(3-Chlorophenoxy)propionic acid (Cloprop) [CAS: 101-10-0]
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
MDL Number MFCD02295755
Appearance Viscous liquid or low-melting solid (moisture sensitive)
Solubility Soluble in DCM, THF, Toluene; Reacts violently with water
SMILES CC(C(=O)Cl)Oc1cccc(Cl)c1
InChI Key ZTVZDNDXSGIOTQ-UHFFFAOYSA-N

Synthesis & Production Logic

The synthesis of 2-(3-chlorophenoxy)propanoyl chloride is driven by the chlorination of its parent carboxylic acid. The choice of chlorinating agent is pivotal for purity. While Phosphorus Pentachloride (


) can be used, Thionyl Chloride (

)
is the preferred reagent for research and scale-up due to the volatility of its byproducts (

and

), which simplifies purification.
Mechanistic Pathway (Catalytic Cycle)

The reaction is typically catalyzed by N,N-Dimethylformamide (DMF). DMF reacts with


 to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than thionyl chloride itself. This activates the carboxylic acid, facilitating the formation of the acyl chloride under milder conditions.

Synthesispathway Acid 2-(3-Chlorophenoxy) propionic acid (Precursor) Inter Acyl Chlorosulfite Intermediate Acid->Inter DMF (cat.) Nu- Attack SOCl2 Thionyl Chloride (Reagent) SOCl2->Inter Product 2-(3-Chlorophenoxy) propanoyl chloride (Target) Inter->Product Elimination Byproducts SO2 (g) + HCl (g) Inter->Byproducts

Figure 1: Catalytic synthesis pathway via Thionyl Chloride activation.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of 2-(3-chlorophenoxy)propanoyl chloride from 2-(3-chlorophenoxy)propionic acid. Scale: 10 mmol basis.

Materials
  • Precursor: 2-(3-Chlorophenoxy)propionic acid (2.00 g, 10 mmol).

  • Reagent: Thionyl chloride (1.45 mL, 20 mmol, 2.0 equiv).

  • Catalyst: N,N-Dimethylformamide (DMF) (2 drops).

  • Solvent: Toluene (anhydrous, 10 mL) or neat.

Step-by-Step Methodology
  • Setup: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or

    
     line) to exclude atmospheric moisture.
    
  • Charging: Add the carboxylic acid precursor and anhydrous toluene. Stir to suspend/dissolve.

  • Activation: Add 2 drops of dry DMF. Note: DMF acts as a catalyst to form the reactive chloroiminium species.

  • Addition: Add thionyl chloride dropwise via syringe over 10 minutes. Caution: Gas evolution (

    
    , 
    
    
    
    ) will occur immediately.
  • Reaction: Heat the mixture to 70°C (or gentle reflux) for 2–3 hours. Monitor cessation of gas evolution.[1]

    • Validation: Aliquot a small sample, quench with methanol, and analyze by TLC or GC-MS (look for the methyl ester peak to confirm full conversion of acid).

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification: Connect the flask to a rotary evaporator. Remove the solvent and excess thionyl chloride under reduced pressure (40°C bath, <20 mbar).

    • Note: Use a base trap (NaOH) for the vacuum pump exhaust to neutralize acidic vapors.

  • Isolation: The resulting residue is the crude acid chloride (typically >95% pure), appearing as a pale yellow oil or semi-solid. For high-purity applications, perform vacuum distillation (requires high vacuum <1 mmHg due to high boiling point).

Applications & Reactivity Profile

This acid chloride is a "hard" electrophile, reacting rapidly with nucleophiles. Its reactivity is modulated by the electron-withdrawing chlorophenoxy group, making the carbonyl carbon highly susceptible to attack.

Core Transformations
  • Amidation: Reaction with primary/secondary amines to form bioactive amides.

  • Esterification: Reaction with alcohols/phenols to generate esters (common in herbicide prodrug design).

  • Friedel-Crafts Acylation: Reaction with aromatics (using

    
    ) to synthesize aryl ketones.
    

Reactivity Core 2-(3-Chlorophenoxy) propanoyl chloride Amide Amide Derivative (Pharma/Bioactive) Core->Amide + Base - HCl Ester Ester Derivative (Prodrug/Herbicide) Core->Ester + Base - HCl Ketone Aryl Ketone (Building Block) Core->Ketone AlCl3 Friedel-Crafts Amine R-NH2 (Amine) Amine->Amide Alcohol R-OH (Alcohol) Alcohol->Ester Arene Ar-H (Lewis Acid) Arene->Ketone

Figure 2: Divergent synthesis applications of the acid chloride core.

Handling & Safety (HSE)

  • Corrosivity: Causes severe skin burns and eye damage. Hydrolyzes on skin to produce HCl.

  • Moisture Sensitivity: Reacts violently with water. Store under inert atmosphere (Argon/Nitrogen) in tightly sealed containers.

  • Storage: Refrigerate (2–8°C) to prevent slow decomposition or polymerization.

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory. Handle only in a fume hood.

References

  • Sigma-Aldrich. (n.d.). 2-(3-Chlorophenoxy)propanoyl chloride Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7542, 2-(3-Chlorophenoxy)propionic acid. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for acid chloride synthesis mechanisms).
  • A2B Chem. (n.d.). 2-(3-Chlorophenoxy)propanoyl Chloride CAS 4878-14-2.[2][3] Retrieved from

Sources

Reactivity profile of phenoxypropanoyl chlorides in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Reactivity Profile & Synthetic Utility of Phenoxypropanoyl Chlorides: A Technical Guide

Executive Summary Phenoxypropanoyl chlorides represent a critical class of acylating agents in organic synthesis, serving as divergent intermediates for two distinct structural motifs: six-membered oxygen heterocycles (chromanones) and chiral aryloxypropionic amides/esters. Their reactivity profile is bifurcated by the position of the phenoxy substituent. 3-Phenoxypropanoyl chloride is the primary precursor for Friedel-Crafts cyclization to chroman-4-ones, a scaffold ubiquitous in flavonoids and medicinal chemistry. Conversely, 2-phenoxypropanoyl chloride is defined by its stereochemical lability; its utility lies in intermolecular coupling, where preventing racemization via ketene intermediates is the primary synthetic challenge. This guide analyzes the mechanistic distinctness of these isomers and provides validated protocols for their handling.

Part 1: Structural & Electronic Mechanistics

The reactivity of phenoxypropanoyl chlorides is governed by the interplay between the electrophilic acyl chloride terminus and the electron-rich phenoxy ring.

Electronic Activation

The phenoxy group acts as a weak activator for the aromatic ring (inductive withdrawal, resonance donation), making the ring susceptible to intramolecular electrophilic attack. However, the chain length dictates the trajectory of this attack.

  • 3-Phenoxy Isomer: The three-carbon linker allows for a favorable 6-membered transition state, facilitating intramolecular Friedel-Crafts acylation.

  • 2-Phenoxy Isomer: The two-carbon linker forces a strained 5-membered transition state. While cyclization to benzofuran-3-one is possible, it is kinetically slower and often outcompeted by intermolecular reactions or polymerization.

The Alpha-Proton & Stereochemical Instability

A critical feature of 2-phenoxypropanoyl chloride is the acidity of the


-proton. The adjacent electron-withdrawing carbonyl and the phenoxy group lower the pKa of this proton, making the molecule prone to deprotonation by tertiary amine bases.
  • Mechanism of Racemization: Deprotonation yields a planar ketene intermediate . Subsequent nucleophilic attack on the ketene is non-stereoselective, resulting in a racemic product. This is a common failure mode in the synthesis of chiral herbicides (e.g., Mecoprop derivatives) and drug intermediates.

Part 2: Reactivity Divergence (Visualization)

The following diagram illustrates the divergent pathways for 2- and 3-phenoxy isomers, highlighting the critical "Ketene Trap" for the 2-isomer.

ReactivityProfile cluster_0 Substrate Isomers cluster_1 Intermediates cluster_2 Products Iso3 3-Phenoxypropanoyl Chloride Iso2 2-Phenoxypropanoyl Chloride (Chiral) Acylium Acylium Ion (Lewis Acid Complex) Iso3->Acylium AlCl3 / SnCl4 Ketene Ketene Intermediate (Planar/Achiral) Iso2->Ketene Base (Et3N) > -10°C Amide Chiral Amide (Stereoretention) Iso2->Amide R-NH2 Low Temp / No Base Chroman Chroman-4-one (6-Membered Ring) Acylium->Chroman Intramolecular Friedel-Crafts Racemic Racemic Amide (Stereo-loss) Ketene->Racemic Nucleophilic Attack

Figure 1: Mechanistic divergence of phenoxypropanoyl chlorides. Note the high risk of racemization for the 2-isomer via the ketene pathway.

Part 3: Intramolecular Cyclization (The Chromanone Route)

The conversion of 3-phenoxypropanoyl chloride to chroman-4-one is the standard industrial and laboratory method for accessing the chroman scaffold.

Mechanistic Insight

The reaction proceeds via an acylium ion intermediate.[1] Unlike intermolecular Friedel-Crafts, where catalytic Lewis acid might suffice, this reaction typically requires stoichiometric Lewis acid (1.1–1.5 equiv). The resulting ketone product is a Lewis base that complexes strongly with the aluminum, deactivating the catalyst and preventing turnover.

Protocol 1: Synthesis of Chroman-4-one

Objective: Cyclization of 3-phenoxypropanoyl chloride. Scale: 10 mmol basis.

ReagentEquivalentsRole
3-Phenoxypropanoyl chloride1.0Substrate
Aluminum Chloride (AlCl3)1.2Lewis Acid
Dichloromethane (DCM)Solvent (0.5 M)Solvent
1M HCl (aq)ExcessQuench

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen/Argon.

  • Lewis Acid Suspension: Charge the flask with AlCl

    
     (1.60 g, 12 mmol) and anhydrous DCM (20 mL). Cool to 0°C in an ice bath.
    
  • Addition: Dissolve 3-phenoxypropanoyl chloride (1.84 g, 10 mmol) in DCM (10 mL). Add this solution dropwise to the AlCl

    
     suspension over 30 minutes. Note: Evolution of HCl gas will occur; vent to a scrubber.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor by TLC (conversion of acid chloride to a more polar spot) or GC-MS.

  • Quench (Critical): Pour the reaction mixture slowly onto a stirred mixture of ice (50 g) and concentrated HCl (5 mL). Caution: Exothermic hydrolysis of aluminum complex.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organics with saturated NaHCO

    
     (to remove unreacted acid) and brine. Dry over MgSO
    
    
    
    and concentrate.
  • Purification: Recrystallize from hexane/ethyl acetate or purify via flash chromatography.

Part 4: Intermolecular Reactivity & Stereocontrol

When using 2-phenoxypropanoyl chloride for amide or ester synthesis, the primary challenge is maintaining optical purity.

The Ketene Problem

In the presence of tertiary amines (e.g., Triethylamine, DIPEA), the acidic


-proton is removed, generating a phenoxy-methyl-ketene. This intermediate is planar.[2] Subsequent attack by the nucleophile occurs from either face, destroying the stereocenter.

Prevention Strategy:

  • Schotten-Baumann Conditions: Use a biphasic system (DCM/Water) with inorganic base (Na

    
    CO
    
    
    
    ). The ketene formation is suppressed in the aqueous phase compared to organic bases.
  • Base-Free Methods: If the amine nucleophile is not acid-sensitive, use 2 equivalents of the amine (one as nucleophile, one as HCl scavenger) at low temperature (-20°C).

Protocol 2: Enantioselective Amidation (Prevention of Racemization)

Objective: Coupling (R)-2-phenoxypropanoyl chloride with an amine without racemization.

ParameterConditionReason
Temperature -10°C to -20°CSuppresses E1cB elimination (Ketene formation).
Base NaHCO

(aq) or Excess Amine
Avoids strong organic bases like Et

N.
Addition Mode Slow addition of Acid ChloridePrevents local concentration spikes.

Step-by-Step Methodology:

  • Setup: Dissolve the amine (1.0 equiv) in DCM. Add saturated aqueous NaHCO

    
     (biphasic mixture).
    
  • Cooling: Cool the biphasic mixture to 0°C with vigorous stirring.

  • Addition: Add (R)-2-phenoxypropanoyl chloride (1.0 equiv) dissolved in minimal DCM dropwise over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour. Do not heat.

  • Validation: Analyze the product via Chiral HPLC to confirm enantiomeric excess (ee).

Part 5: Comparative Data Summary

Feature3-Phenoxypropanoyl Chloride2-Phenoxypropanoyl Chloride
Primary Application Heterocycle Synthesis (Chromanones)Chiral Building Block (Herbicides/Drugs)
Cyclization Product Chroman-4-one (6-membered)Benzofuran-3-one (5-membered) - Poor Yield
Stereochemistry AchiralChiral (Labile

-proton)
Major Side Reaction Intermolecular PolymerizationRacemization via Ketene
Preferred Lewis Acid AlCl

, SnCl

Not typically used for cyclization

References

  • Friedel-Crafts Acylation Mechanism & Catalysts Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL:[Link]

  • Synthesis of Chroman-4-ones Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Racemization via Ketene Intermediates Title: Racemization through the ketene intermediate is a common problem associated with the use of acyl chlorides Source: ResearchGate URL:[3][4][5][Link]

  • Kinetic Resolution of 2-Phenoxypropanoyl Chlorides Title: Kinetic Resolution of Racemic 2-Aryloxy Propionyl Chlorides Source: ResearchGate URL:[3][4][5][Link]

Sources

The Acyl Chloride Gateway: Leveraging 2-(3-Chlorophenoxy)propanoyl Chloride in Agrochemical Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthetic utility, and mechanistic context of 2-(3-Chlorophenoxy)propanoyl chloride (CAS: 4878-14-2), the activated acyl chloride derivative of the plant growth regulator Cloprop (3-CPA).

Executive Summary

2-(3-Chlorophenoxy)propanoyl chloride represents a critical "activation state" in the lifecycle of phenoxypropionate agrochemicals. While its parent acid (Cloprop) acts as the biological effector for fruit thinning and growth regulation, the acid chloride moiety serves as the essential electrophilic hub for formulation chemists. It enables the precise synthesis of lipophilic esters (for cuticle penetration) and hydrolytically stable amides, which are otherwise difficult to access via direct esterification.

This guide addresses the synthetic applications , mechanistic pathways , and handling protocols required to utilize this compound in the development of next-generation auxin mimics.

Part 1: Chemical Identity & Strategic Utility

The "Lock and Key" Intermediate

In agrochemical synthesis, the carboxylic acid group of Cloprop is often too unreactive for direct conjugation with complex alcohols or amines under mild conditions. The conversion to 2-(3-Chlorophenoxy)propanoyl chloride transforms the molecule into a potent electrophile.

FeatureParent Acid (Cloprop)Acyl Chloride Derivative
CAS Number 101-10-04878-14-2
Reactivity Low (requires catalysis)High (spontaneous nucleophilic attack)
Primary State Crystalline SolidReactive Liquid / Low-melting Solid
Role Biological Active Ingredient (AI)Synthetic Intermediate
Key Application Fruit Thinning (Peach/Plum)Synthesis of Esters, Amides, Thioesters
Synthetic Pathway Visualization

The diagram below illustrates the central role of the acid chloride in diversifying the Cloprop scaffold.

Cloprop_Synthesis_Hub cluster_key Reaction Phase Phenol 3-Chlorophenol Acid 2-(3-Chlorophenoxy) propionic Acid (Cloprop) Phenol->Acid Etherification (Cl-Propionic Acid/NaOH) Chloride 2-(3-Chlorophenoxy) propanoyl Chloride (CAS: 4878-14-2) Acid->Chloride Activation (SOCl2 or (COCl)2) Ester Lipophilic Esters (Enhanced Cuticle Penetration) Chloride->Ester + R-OH (Fast Kinetics) Amide Stable Amides (Controlled Release) Chloride->Amide + R-NH2 (High Yield)

Figure 1: The synthetic divergence point. The acid chloride (Red) acts as the high-energy intermediate allowing access to diverse formulation derivatives (Blue).

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Acid Chloride

Objective: Convert Cloprop acid to its acyl chloride form to prepare for downstream derivatization. Rationale: Thionyl chloride (


) is chosen over oxalyl chloride for industrial scalability, despite the release of 

.

Reagents:

  • 2-(3-Chlorophenoxy)propionic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Catalytic DMF (Dimethylformamide) (1-2 drops)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a scrubber trap (NaOH solution) to neutralize HCl/

    
     off-gas.
    
  • Dissolution: Suspend the parent acid in dry Toluene. Add catalytic DMF.

    • Mechanism:[1][2][3] DMF forms a Vilsmeier-Haack type intermediate, significantly accelerating the reaction.

  • Addition: Add

    
     dropwise at room temperature.
    
  • Reaction: Heat to reflux (

    
     for Toluene) for 2–3 hours.
    
    • Validation Check: Monitor gas evolution.[4][5] Reaction is complete when gas evolution ceases.

  • Isolation: Remove excess

    
     and solvent via rotary evaporation under reduced pressure.
    
    • Quality Control: FTIR analysis.[6][7] Look for the disappearance of the broad carboxylic O-H stretch (

      
      ) and the appearance of the sharp Acyl Chloride C=O stretch (
      
      
      
      ).
Protocol B: Synthesis of the Isopropyl Ester (Pro-Drug Formulation)

Objective: Synthesize 2-(3-chlorophenoxy)propionic acid isopropyl ester. Rationale: Esters increase lipophilicity (


), allowing the herbicide to penetrate the waxy leaf cuticle more effectively than the salt form.

Methodology:

  • Preparation: Dissolve the crude acid chloride (from Protocol A) in dry DCM.

  • Nucleophilic Attack: Cool to

    
    . Add Isopropanol (1.1 eq) and Pyridine (1.2 eq) dropwise.
    
    • Why Pyridine? It acts as an acid scavenger (trapping HCl) and a nucleophilic catalyst.

  • Workup: Wash with 1N HCl (to remove pyridine), then Sat.

    
     (to remove unreacted acid). Dry over 
    
    
    
    .
  • Result: A viscous oil that serves as a high-penetration concentrate.

Part 3: Agrochemical Mechanism of Action

Once the ester/amide enters the plant tissue, it is hydrolyzed back to the free acid (Cloprop). The molecule then functions as a synthetic auxin.

The Auxin Overload Pathway

The specific "3-chloro" substitution pattern allows the molecule to bind to the TIR1 ubiquitin ligase complex, but with different kinetics than natural auxin (IAA), leading to sustained signaling.

Key Physiological Effects:

  • Fruit Thinning (Peaches/Plums): Induces ethylene biosynthesis in seed embryos during cytokinesis. This ethylene spike triggers the formation of an abscission layer in weaker fruits, reducing crop load to improve size.

  • Crown Reduction (Pineapple): Inhibits the vegetative growth of the pineapple crown, redirecting resources to the fruit cylinder.

Signaling Cascade Diagram

Auxin_Mechanism Cloprop Cloprop (Free Acid) TIR1 TIR1/AFB Receptor (F-box protein) Cloprop->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits Ubiquitin Ubiquitination & Proteasomal Degradation AuxIAA->Ubiquitin Degraded ARF ARF Transcription Factors (Released) Ubiquitin->ARF De-repression Ethylene ACC Synthase -> Ethylene ARF->Ethylene Gene Activation Abscission Abscission Layer Formation (Fruit Drop) Ethylene->Abscission Signaling

Figure 2: Mode of Action. The compound mimics auxin, triggering the degradation of repressors and leading to an ethylene spike that causes fruit thinning.

Part 4: Safety & Handling Specifications

The acid chloride is significantly more hazardous than the parent acid due to its reactivity.

Hazard ClassDescriptionMitigation Protocol
Water Reactivity Hydrolyzes violently to release HCl gas.Store under inert atmosphere (

/Ar). Use Schlenk lines for transfer.
Corrosivity Causes severe skin burns and eye damage.Wear butyl rubber gloves and face shield.
Inhalation Lachrymator; damages respiratory mucosa.Strict Fume Hood Use. Keep HCl scrubbers active during synthesis.

Storage:

  • Must be stored in hermetically sealed containers, preferably over activated molecular sieves to prevent hydrolysis by atmospheric moisture.

  • Degradation is indicated by the formation of white crystals (parent acid) on the container rim.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7542, Cloprop. Retrieved from [Link]

  • Martin, G. C., et al. (1975). Thinning of Peaches with 3-CPA. Journal of the American Society for Horticultural Science.[4] (Contextual citation for mechanism).

  • Vertex Chemical Search. Synthesis and controlled release of cloprop herbicides. Retrieved from [Link]

Sources

2-(3-Chlorophenoxy)propanoyl Chloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to:

Executive Summary

2-(3-Chlorophenoxy)propanoyl chloride (CAS: 4878-14-2) is a specialized acyl chloride derivative of the phenoxypropionic acid class.[1][2][3] While its parent acid, Cloprop (CAS: 101-10-0), is historically recognized as a plant growth regulator (PGR) for fruit thinning, the acid chloride form has emerged as a high-value chiral building block in asymmetric synthesis and medicinal chemistry.[1][2][3]

This guide focuses on its utility beyond agrochemistry, specifically highlighting its role as a Chiral Derivatizing Agent (CDA) and a Kinetic Resolution Agent (CRA) for amines and alcohols.[1][3] Its structural rigidity, conferred by the meta-chloro substituent, and the proximity of the ether oxygen to the chiral center, make it a potent scaffold for PPAR agonists and a sensitive probe for stereochemical discrimination.[2][3]

Chemical Identity & Stereochemical Properties

The compound exists as two enantiomers, (R) and (S), centered at the C2 position of the propanoyl chain.[1][3]

PropertyData
IUPAC Name 2-(3-Chlorophenoxy)propanoyl chloride
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~110–115 °C (at 6 mmHg)
Chiral Center C2 (Alpha-carbon)
Key Reactivity Electrophilic acyl substitution; susceptible to hydrolysis

Stereochemical Criticality: The stereocenter at C2 is adjacent to both an electron-withdrawing carbonyl group and an electron-donating phenoxy oxygen.[1][2][3] This push-pull electronic environment makes the alpha-proton acidic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 for the ester/amide), creating a risk of racemization via enolization  under basic conditions or high thermal stress.[1][3] Protocols must be designed to suppress this pathway.[1][3]
Synthesis & Manufacturing Protocols

The synthesis of the enantiopure acid chloride requires a "Chiral Pool" approach to ensure optical purity.[3]

Workflow Diagram: Asymmetric Synthesis

SynthesisPath cluster_mechanism Stereochemical Outcome Start (S)-2-Chloropropionic Acid (Chiral Pool) Inter1 SN2 Displacement (Walden Inversion) Start->Inter1 Reflux, pH > 10 Acid (R)-2-(3-Chlorophenoxy) propionic Acid Inter1->Acid Acidification Chloride (R)-2-(3-Chlorophenoxy) propanoyl Chloride Acid->Chloride 0°C to RT (No Reflux) Phenol 3-Chlorophenol + NaOH Phenol->Inter1 Reagent Oxalyl Chloride cat. DMF Reagent->Chloride

Figure 1: Synthesis pathway utilizing Walden inversion to convert (S)-chloro acid to (R)-phenoxy acid, followed by mild chlorination.[1][2][3]

Step 1: Synthesis of (R)-2-(3-Chlorophenoxy)propionic Acid
  • Principle: Williamson ether synthesis involving an

    
     displacement.[1][3]
    
  • Reagents: 3-Chlorophenol (1.0 eq), (S)-2-Chloropropionic acid (1.2 eq), NaOH (2.2 eq).[1][2][3]

  • Protocol:

    • Dissolve 3-chlorophenol in 4M NaOH solution.[1][3]

    • Slowly add (S)-2-chloropropionic acid while maintaining temperature at 60–70°C.

    • Reflux for 4 hours. The stereochemistry inverts from (S) to (R) due to backside attack by the phenoxide.[1][3]

    • Acidify with HCl to pH 1 to precipitate the crude acid.[3] Recrystallize from hexane/ethyl acetate.

Step 2: Conversion to Acid Chloride (Critical Step)
  • Challenge: Avoid thermal racemization.

  • Reagent Choice: Oxalyl Chloride ((COCl)₂) is superior to Thionyl Chloride (SOCl₂) because it reacts at room temperature, avoiding the high heat required for SOCl₂ reflux.[1][3]

  • Protocol:

    • Suspend (R)-acid (10 mmol) in dry Dichloromethane (DCM) under Nitrogen.

    • Add catalytic DMF (2-3 drops).[1][3]

    • Cool to 0°C.

    • Add Oxalyl Chloride (1.2 eq) dropwise over 30 minutes.

    • Stir at Room Temperature for 2 hours (Gas evolution of CO/CO₂ will cease).

    • Evaporate solvent in vacuo at <40°C . Use immediately or store at -20°C under Argon.

Applications in Drug Discovery & Resolution
A. Kinetic Resolution Agent (CRA)

The primary high-value application of this building block is the Acylative Kinetic Resolution of racemic amines and alcohols.[1][3] The chiral acid chloride reacts faster with one enantiomer of a racemic substrate due to steric matching/mismatching in the transition state.[3]

  • Target Substrates: Racemic benzoxazines, indolines, and secondary alcohols.[3]

  • Mechanism: The (R)-acid chloride forms a diastereomeric transition state.[1][2][3] The meta-chloro group provides specific steric bulk that enhances enantioselectivity (E-value) compared to the unsubstituted phenoxy analog.[1][2][3]

Workflow Diagram: Kinetic Resolution

Resolution Racemic Racemic Amine (±) Reaction Kinetic Acylation (0.5 eq Reagent) Racemic->Reaction Reagent (R)-Acid Chloride Reagent->Reaction Products Mixture: 1. (R,R)-Amide (Formed) 2. (S)-Amine (Unreacted) Reaction->Products Separation Acid/Base Extraction or Chromatography Products->Separation PureAmine Pure (S)-Amine (>99% ee) Separation->PureAmine Hydrolysis Amide Hydrolysis (Recovery of Chiral Acid) Separation->Hydrolysis

Figure 2: Kinetic resolution workflow.[1][2][3] The "matched" enantiomer reacts to form an amide, leaving the "mismatched" enantiomer as a pure amine.[2][3]

B. Pharmaceutical Scaffolds (PPAR Agonists)

The 2-phenoxypropionic acid moiety is a pharmacophore found in Fibrates (e.g., Fenofibrate, Clofibrate).[1][3]

  • Role: The acid head group mimics the carboxylate of fatty acids, binding to the PPAR-alpha receptor.[2][3]

  • Building Block Utility: Using the 3-chloro isomer allows medicinal chemists to probe the "Meta-Pocket" of the PPAR receptor binding domain, often improving metabolic stability compared to the 4-chloro analogs which are susceptible to para-hydroxylation.[1][2][3]

Handling & Safety Profile
  • Hazards:

    • H314: Causes severe skin burns and eye damage.[1][3][4][5]

    • H290: May be corrosive to metals.[1][3][5]

    • EUH014: Reacts violently with water.[1][3][4]

  • Storage:

    • Must be stored under inert atmosphere (Argon/Nitrogen).[1][3]

    • Hydrolysis Risk: Exposure to atmospheric moisture converts the chloride back to the acid and HCl gas.[3]

    • Shelf Life: ~6 months at -20°C if strictly anhydrous.

References
  • Synthesis of Phenoxypropionic Acids

    • Source: Organic Syntheses, Coll.[3][6] Vol. 2, p. 260.[3]

    • Context: Foundational method for Williamson ether synthesis of phenoxy acids.[3]

    • Link:[1][3]

  • Kinetic Resolution of Amines

    • Title: Acylative kinetic resolution of racemic heterocyclic amines with (R)-2-phenoxypropionyl chloride.
    • Source: Tetrahedron: Asymmetry (via ResearchGate).[1][3]

    • Context: Validates the use of this specific chloride for resolving benzoxazines.
    • Link:

  • Cloprop (Herbicidal Data)

    • Source: PubChem CID 7542.[1][3][7]

    • Context: Toxicology and physical properties of the parent acid.[3]

    • Link:[1][3]

  • Racemization Mechanisms

    • Source: Wikipedia / General Chemical Literature.[1][3]

    • Context: Mechanisms of alpha-chiral carbonyl racemization.[1][2][3]

    • Link:[1][3]

Sources

A Researcher's Comprehensive Guide to the Safety Data Sheet Analysis of 2-(3-Chlorophenoxy)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Proactive Safety Analysis

In the fast-paced environment of drug discovery and development, a thorough understanding of the chemical entities we synthesize and handle is paramount. The Safety Data Sheet is not merely a regulatory document but a cornerstone of laboratory safety, providing critical information on potential hazards and mitigation strategies. For a compound like 2-(3-Chlorophenoxy)propanoyl chloride, which combines the reactivity of an acyl chloride with the bioactivity of a chlorophenoxy derivative, a proactive and in-depth analysis of its likely hazardous properties is a professional and ethical obligation.

This guide will deconstruct the typical sections of an SDS, offering expert interpretation and practical advice tailored to the laboratory setting. We will explore the "why" behind safety protocols, grounding our recommendations in the fundamental chemical principles that govern the reactivity and toxicity of this class of compounds.

Deconstructing the Safety Data Sheet: A Section-by-Section Analysis

A Safety Data Sheet is standardized into 16 sections under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] We will now examine the most critical sections from the perspective of a laboratory researcher.

Section 2: Hazards Identification

This section provides a summary of the substance's hazards and the required label elements. For 2-(3-Chlorophenoxy)propanoyl chloride, we can confidently predict the following GHS classifications and associated pictograms.

Predicted GHS Classification:

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.Corrosion (GHS05)[1]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[2]Corrosion (GHS05)[1]
Acute Toxicity, OralCategory 4 (Predicted)H302: Harmful if swallowed.[3]Exclamation Mark (GHS07)[1]
Acute Toxicity, InhalationCategory 1/2 (Predicted)H330/H331: Fatal/Toxic if inhaled.[4][5]Skull and Crossbones (GHS06)[1]
Corrosive to MetalsCategory 1 (Possible)H290: May be corrosive to metals.[2][4]Corrosion (GHS05)[1]

The primary and most immediate hazard of 2-(3-Chlorophenoxy)propanoyl chloride stems from its acyl chloride functional group. This group reacts exothermically with water, including moisture on skin, in the eyes, and in the respiratory tract, to produce hydrochloric acid (HCl) and 2-(3-chlorophenoxy)propanoic acid.[6][7] The generated HCl is highly corrosive and is the primary cause of the severe burns.[8]

Logical Flow of Hazard Identification

substance 2-(3-Chlorophenoxy)propanoyl chloride functional_group Acyl Chloride Functional Group substance->functional_group contains reaction Reaction with Water/Moisture functional_group->reaction undergoes products Hydrochloric Acid (HCl) & 2-(3-chlorophenoxy)propanoic acid reaction->products produces hazard Severe Corrosivity products->hazard leads to

Caption: The causal chain from the acyl chloride functional group to the primary corrosive hazard.

Section 4: First-Aid Measures

Given the severe corrosive nature of this compound, immediate and appropriate first aid is critical.

Emergency First-Aid Protocols:

Exposure RouteProtocolCausality
Inhalation 1. Immediately move the victim to fresh air.[4][8] 2. If breathing is difficult, administer oxygen.[8] 3. If the victim is not breathing, perform artificial respiration, but avoid mouth-to-mouth resuscitation.[4][8] 4. Seek immediate medical attention.[4]Inhalation of vapors will cause severe irritation and chemical burns to the respiratory tract. Rapid removal from the contaminated area is crucial to minimize damage.
Skin Contact 1. Immediately flush the skin with copious amounts of water for at least 15-30 minutes while removing contaminated clothing and shoes.[6][8] 2. Do not attempt to neutralize with a base. 3. Seek immediate medical attention.[6][8]The goal is to physically remove the chemical and dilute the generated HCl as quickly as possible. Neutralization attempts can generate heat, worsening the burn.
Eye Contact 1. Immediately flush the eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[6][8] 2. Remove contact lenses if present and easy to do.[8] 3. Seek immediate medical attention.[6][8]The cornea is extremely sensitive to corrosive agents. Immediate and prolonged irrigation is vital to prevent permanent eye damage.
Ingestion 1. Do NOT induce vomiting.[9] 2. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[10] 3. Never give anything by mouth to an unconscious person.[10] 4. Seek immediate medical attention.[10]Inducing vomiting will re-expose the esophagus and mouth to the corrosive substance, causing further damage. Dilution is the primary immediate treatment.
Section 7: Handling and Storage

Proper handling and storage procedures are the primary means of preventing exposure.

Standard Operating Procedure for Handling:

  • Engineering Controls: Always handle 2-(3-Chlorophenoxy)propanoyl chloride in a certified chemical fume hood to prevent inhalation of its corrosive vapors.[8]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Double-gloving is recommended.

    • Eye Protection: Use chemical safety goggles and a face shield.[5]

    • Lab Coat: A flame-retardant lab coat is advisable.[11]

  • Inert Atmosphere: For reactions sensitive to moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air and moisture.

  • Grounding: For larger quantities, ensure containers are grounded and bonded to prevent static discharge, which could be an ignition source.[6][12]

Storage Requirements:

  • Container: Store in a tightly sealed, corrosion-resistant container.

  • Environment: Keep in a cool, dry, and well-ventilated area away from heat and sources of ignition.[12][13]

  • Incompatibilities: Store separately from water, alcohols, strong bases, and oxidizing agents.[6][13] The compound will react violently with these substances.

Workflow for Safe Handling and Storage

start Obtain 2-(3-Chlorophenoxy)propanoyl chloride ppe Wear Appropriate PPE (Gloves, Goggles, Face Shield) start->ppe handling Handling in Fume Hood storage Store in Cool, Dry, Inert Environment handling->storage incompatibles Separate from Incompatible Materials storage->incompatibles ppe->handling end Safe Usage incompatibles->end

Caption: A simplified workflow for the safe handling and storage of 2-(3-Chlorophenoxy)propanoyl chloride.

Section 8: Exposure Controls/Personal Protection

This section details the necessary engineering controls and personal protective equipment (PPE).

Hierarchy of Controls:

  • Elimination/Substitution: If possible, consider if a less hazardous reagent could be used.

  • Engineering Controls: A properly functioning chemical fume hood is mandatory.[8]

  • Administrative Controls: Implement standard operating procedures (SOPs) and provide thorough training on the hazards and handling of acyl chlorides.[13]

  • Personal Protective Equipment (PPE): This is the last line of defense.

    • Eye/Face Protection: Chemical splash goggles and a face shield.[5]

    • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton®) and a lab coat. Ensure there is no exposed skin.

    • Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a self-contained breathing apparatus (SCBA) is required.

Section 10: Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for preventing dangerous reactions.

  • Reactivity: Reacts violently with water, alcohols, amines, and strong bases, releasing heat and toxic, corrosive fumes of hydrogen chloride.[6][7]

  • Chemical Stability: The product is stable under standard ambient conditions (room temperature) when stored in a tightly sealed container, protected from moisture.

  • Conditions to Avoid: Exposure to moisture, heat, and flames.[4][12]

  • Incompatible Materials: Water, alcohols, strong oxidizing agents, strong bases, and metals.[6][9]

  • Hazardous Decomposition Products: Upon combustion or reaction with water, it will produce hydrogen chloride gas, carbon monoxide, and carbon dioxide.[4] Phosgene formation is also a possibility in fires involving chlorinated organic compounds.[6]

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental release, a clear and practiced emergency plan is essential.

Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill, as this will increase the rate of vaporization.

  • Contain: For a small spill, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[6] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

  • Neutralize (with caution): Once absorbed, the material can be slowly and cautiously added to a large volume of a neutralizing agent like sodium bicarbonate (baking soda) in a fume hood. Be prepared for a vigorous reaction and the release of gas.

  • Collect and Dispose: Scoop the neutralized absorbent material into a sealed, labeled container for hazardous waste disposal.[6]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

  • For Large Spills: Evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.[8]

Conclusion: A Culture of Safety

2-(3-Chlorophenoxy)propanoyl chloride is a valuable research chemical that demands the utmost respect and careful handling. Its potent reactivity, driven by the acyl chloride functional group, makes it a significant corrosive hazard. By thoroughly understanding its chemical properties and adhering to the principles outlined in this guide, researchers can mitigate the risks and maintain a safe laboratory environment. The Safety Data Sheet, whether specific or inferred from chemical class, is the foundation of this understanding. It is a dynamic document that should be reviewed before any new experimental protocol is undertaken.

References

  • ChemSafetyPro.COM. (2016, January 7). Class 8 Dangerous Goods Corrosive Substances. Retrieved from [Link]

  • U.S. Department of Transportation. Class 8: Corrosive Substances. Retrieved from [Link]

  • MedSolut AG. (2021, November 18). Corrosive substances: all info on dangerous goods class 8. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • WorkSafe New Zealand. (2024, January 1). Corrosive Substances – An Overview. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • PubChem. GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • PubChem. (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet: 3-Chloropropionyl chloride. Retrieved from [Link]

  • National Business Crime Centre. First Aid for Acid Attacks. Retrieved from [Link]

  • IIT Kanpur. Chemistry Acid Chloride - SATHEE. Retrieved from [Link]

  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • Sciencemadness Wiki. (2024, January 8). Acetyl chloride. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis & Derivatization of Phenoxy Herbicide Intermediates via Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the high-precision synthesis of Phenoxyacetyl Chlorides , the critical electrophilic intermediates required to produce ester-based formulations of phenoxy herbicides (e.g., 2,4-D, MCPA, Mecoprop). While the industrial synthesis of the parent acid (e.g., 2,4-D) relies on the Williamson ether synthesis (Phenol + Chloroacetic acid), the development of high-performance "Low Volatility" (LV) esters requires the activation of these acids into their corresponding acid chlorides .

This guide focuses on the Vilsmeier-Haack-type activation of phenoxyacetic acids using thionyl chloride (


) and Dimethylformamide (DMF) catalysis. We provide a robust protocol for generating these moisture-sensitive intermediates and coupling them with complex alcohols to synthesize herbicide esters.

Key Technical Insight: Direct reaction of phenols with chloroacetyl chloride (an alternative upstream route) typically yields O-acyl esters (phenyl chloroacetates) rather than the desired O-alkyl ethers (phenoxy herbicides) due to kinetic control. Therefore, the "Acid Chloride Route" described here strictly refers to the downstream activation of the phenoxy acid core.

Mechanistic Principles

The Catalytic Activation Cycle

The conversion of a phenoxyacetic acid to its acid chloride using neat thionyl chloride is often sluggish. The addition of catalytic DMF significantly accelerates this rate via the in-situ formation of the Vilsmeier Reagent (chloroiminium ion). This species is a far more potent electrophile than


 alone.

Figure 1: DMF-Catalyzed Acid Chloride Formation Mechanism

VilsmeierMechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 SOCl2->Vilsmeier Intermediate Activated Intermediate Vilsmeier->Intermediate + Acid Acid Phenoxyacetic Acid (R-COOH) Acid->Intermediate Product Phenoxyacetyl Chloride (R-COCl) Intermediate->Product Cl- transfer Byproducts SO2 + HCl + DMF Intermediate->Byproducts Regeneration Byproducts->DMF Recycle

Caption: The catalytic cycle where DMF reacts with thionyl chloride to form the active Vilsmeier reagent, which then activates the carboxylic acid.

Experimental Protocols

Protocol A: Synthesis of 2,4-Dichlorophenoxyacetyl Chloride

Objective: Convert 2,4-D acid to its acid chloride intermediate. Scale: 100 mmol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Mass/VolRole
2,4-D Acid 221.041.022.1 gSubstrate
Thionyl Chloride 118.971.510.9 mLChlorinating Agent
DMF (Anhydrous) 73.090.050.4 mLCatalyst
Toluene 92.14-100 mLSolvent (Optional)
Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, nitrogen inlet, and a gas trap (scrubber containing 10% NaOH to neutralize

    
    /
    
    
    
    off-gas).
  • Charging: Add 22.1 g of dry 2,4-D acid and 100 mL of anhydrous toluene (or perform neat if subsequent distillation is planned).

  • Catalyst Addition: Add 0.4 mL of anhydrous DMF.

  • Reaction:

    • Heat the mixture to 60°C .

    • Add thionyl chloride (10.9 mL) dropwise over 30 minutes via an addition funnel. Caution: Vigorous gas evolution.

    • Once addition is complete, ramp temperature to Reflux (85-90°C) for 2–3 hours.

  • Monitoring: Monitor reaction progress by FTIR.

    • Endpoint: Disappearance of the broad -OH stretch (2500-3300

      
      ) and shift of Carbonyl (
      
      
      
      ) from ~1710
      
      
      (Acid) to ~1800
      
      
      (Acid Chloride).
  • Workup:

    • Cool to 50°C.

    • Apply vacuum (gradually reducing to 20 mbar) to remove excess thionyl chloride and toluene.

    • Purification: Vacuum distill the residue (approx. bp 120-125°C at 5 mmHg) to obtain the pure acid chloride as a pale yellow oil.

    • Yield Expectation: 90-95%.

Protocol B: Esterification (Coupling) to 2,4-D 2-Ethylhexyl Ester

Objective: React the acid chloride intermediate with an alcohol to form the final herbicide ester.

Materials & Reagents
ReagentEquiv.[1][2][3][4][6][7]Role
2,4-D Acid Chloride 1.0Activated Intermediate
2-Ethylhexanol 1.1Alcohol Nucleophile
Triethylamine (TEA) 1.2Acid Scavenger
DCM or Toluene -Solvent
Step-by-Step Methodology
  • Setup: 250 mL RBF, ice bath (0°C), nitrogen atmosphere.

  • Solution A: Dissolve 2-ethylhexanol (1.1 equiv) and TEA (1.2 equiv) in dry DCM.

  • Addition: Dissolve the freshly prepared 2,4-D Acid Chloride in DCM. Add this solution dropwise to Solution A at 0°C. Exothermic reaction.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench & Wash:

    • Wash with water (

      
       mL).
      
    • Wash with 1M HCl (to remove excess amine).

    • Wash with Sat.

      
       (to remove unreacted acid).
      
    • Dry organic layer over

      
      .
      
  • Isolation: Rotary evaporate solvent to yield the technical ester.

Critical Process Parameters (CPP) & Troubleshooting

ParameterObservationCorrective Action
Color Change Dark brown/black reaction mixture during acid chloride synthesis.Overheating or Wet Reagents. Ensure T < 95°C. Ensure DMF is anhydrous.
Incomplete Conversion FTIR shows lingering -OH stretch.Inactive Catalyst. Fresh thionyl chloride required; DMF may be degraded.
Solidification Product solidifies in condenser.Sublimation. 2,4-D acid chloride has a high MP. Use heated condenser or solvent (toluene).
Low Yield (Ester) Hydrolysis of acid chloride.Moisture Ingress. Acid chlorides react violently with water. Ensure strict

blanket.

Comparative Pathway Analysis

Researchers often ask if the herbicide core can be synthesized directly using Chloroacetyl Chloride instead of Chloroacetic acid. This is generally not recommended for the ether synthesis due to selectivity issues.

Figure 2: The Selectivity Fork (Phenol + Chloroacetyl Chloride)

SelectivityFork Start Phenol + Chloroacetyl Chloride (Cl-CH2-COCl) Fork Selectivity Competition Start->Fork PathA Path A: Nucleophilic Attack at Carbonyl (Kinetic) Fork->PathA Non-polar solvent Weak Base PathB Path B: Nucleophilic Attack at Alpha-Carbon (Thermodynamic) Fork->PathB Strong Base (NaOH) Phase Transfer Cat. ProductA Phenyl Chloroacetate (Ester - NOT Herbicide) PathA->ProductA ProductB Phenoxyacetic Acid (Ether - Herbicide) PathB->ProductB

Caption: Reaction of phenols with chloroacetyl chloride favors ester formation (Path A). The herbicide (Path B) requires specific forcing conditions, making the acid chloride route described in Protocol A the preferred method for derivatization.

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard: Phenoxyacetyl chlorides are potent lachrymators (tear-inducing). Work exclusively in a functioning fume hood.

  • Corrosivity: Thionyl chloride releases

    
     and 
    
    
    
    gas.[4] Use a caustic scrubber.
  • Water Reactivity: Acid chlorides react violently with water. Do not dispose of excess reagent into aqueous waste streams without controlled quenching (drip into ice water).

References

  • BenchChem. (2025).[4] The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Phenoxyacetyl Chlorides. Retrieved from

  • CymitQuimica. (2025).[7][8] 2-Phenoxyacetyl chloride: Properties and Safety. Retrieved from

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Applications. Retrieved from

  • TCI Chemicals. (2023). Safety Data Sheet: Phenoxyacetyl Chloride. Retrieved from

  • MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol: O-Acylation vs C-Acylation. Retrieved from

Sources

One-pot synthesis of 2-(3-Chlorophenoxy)propanoyl chloride from carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocol for the Catalytic One-Pot Synthesis of 2-(3-Chlorophenoxy)propanoyl Chloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(3-chlorophenoxy)propanoyl chloride from its corresponding carboxylic acid precursor, 2-(3-chlorophenoxy)propanoic acid (Cloprop).[1] This acid chloride is a critical electrophilic intermediate used in the synthesis of phenoxy-propionate herbicides and pharmaceutical fibrate analogues.[1]

The method utilizes a Vilsmeier-Haack type catalytic cycle involving Thionyl Chloride (


) and N,N-Dimethylformamide (DMF).[1] Unlike standard uncatalyzed chlorinations, this protocol operates at lower temperatures (

), minimizing thermal degradation of the ether linkage while ensuring quantitative conversion.[1]

Chemical Reaction & Mechanism

Reaction Scheme

The transformation proceeds via the deoxy-chlorination of the carboxylic acid. The "One-Pot" designation refers to the ability to generate this reactive intermediate and immediately telescope it into downstream amidation or esterification reactions without isolation, or to isolate it via vacuum distillation.[1]



(Where R = 1-(3-chlorophenoxy)ethyl)[1]
Mechanistic Insight (DMF Catalysis)

The uncatalyzed reaction of carboxylic acids with thionyl chloride is often sluggish. The addition of catalytic DMF forms a highly reactive chloroiminium intermediate (Vilsmeier reagent). This species is far more electrophilic than thionyl chloride itself, rapidly activating the carboxylic acid to form an activated acyl-iminium species, which collapses to the acid chloride, regenerating DMF.[1]

Figure 1: Catalytic Cycle of DMF-Mediated Chlorination

VilsmeierMechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 Thionyl Chloride (SOCl2) SOCl2->Vilsmeier Activated Activated Acyl-Iminium Intermediate Vilsmeier->Activated + Carboxylic Acid - HCl Acid 2-(3-Chlorophenoxy) propanoic Acid Acid->Activated Activated->DMF Catalyst Regeneration Product Target Product: 2-(3-Chlorophenoxy) propanoyl chloride Activated->Product Cl- Attack Byproducts Byproducts: SO2(g) + HCl(g) Activated->Byproducts

Caption: Figure 1. The DMF catalytic cycle lowers the activation energy, allowing the chlorination to proceed rapidly at moderate temperatures.[1]

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-(3-Chlorophenoxy)propanoic acid (Purity >98%)[1][2]

    • Thionyl Chloride (

      
      , ReagentPlus grade)[1]
      
    • N,N-Dimethylformamide (DMF, Anhydrous)[1]

    • Solvent: Toluene (Anhydrous) – Optional, acts as a heat sink.[1]

  • Equipment:

    • 3-Neck Round Bottom Flask (250 mL)[1]

    • Reflux Condenser with Calcium Chloride drying tube (or

      
       line)
      
    • Gas Scrubber (NaOH trap) for HCl/SO2 neutralization

    • Magnetic Stirring Plate & Oil Bath

Stoichiometry Table
ReagentMW ( g/mol )Equiv.Amount (100 mmol Scale)Role
2-(3-Chlorophenoxy)propanoic acid 200.621.020.06 gSubstrate
Thionyl Chloride 118.971.510.9 mL (17.8 g)Chlorinating Agent
DMF 73.090.050.39 mLCatalyst
Toluene 92.14N/A50 - 100 mLSolvent (Optional)
Step-by-Step Procedure

Step 1: Setup and Inerting

  • Oven-dry all glassware overnight. Assemble the 3-neck flask with a stir bar, reflux condenser, and addition funnel.

  • Connect the top of the condenser to a gas scrubber containing 10% NaOH solution to trap acidic off-gases (

    
     and 
    
    
    
    ).
  • Flush the system with dry Nitrogen or Argon for 10 minutes.[1]

Step 2: Reagent Addition

  • Charge the flask with 20.06 g of 2-(3-Chlorophenoxy)propanoic acid.

  • Add 50 mL of anhydrous Toluene (if using solvent) or proceed neat if the acid melting point allows (MP is

    
    C, so solvent is recommended for better thermal control).
    
  • Add 0.39 mL of DMF.

  • Heat the mixture to 50°C with stirring. The acid should partially dissolve/suspend.[1]

Step 3: Chlorination

  • Load 10.9 mL of Thionyl Chloride into the addition funnel.

  • Add the Thionyl Chloride dropwise over 30 minutes .

    • Observation: Vigorous gas evolution (

      
      ) will occur. Ensure the scrubber is active.[1]
      
  • Once addition is complete, slowly ramp the temperature to 70°C .

  • Maintain at 70°C for 2–3 hours . The solution should become clear and homogeneous, indicating conversion of the solid acid to the liquid acid chloride.[1]

Step 4: Work-up (One-Pot vs. Isolation)

  • Path A: One-Pot Utilization (Telescoping):

    • Install a short-path distillation head.[1]

    • Apply mild vacuum (200 mbar) at 50°C to strip off excess Thionyl Chloride and dissolved gases.[1]

    • The resulting toluene solution of the acid chloride is ready for immediate reaction (e.g., addition of an amine or alcohol).[1]

  • Path B: Isolation:

    • Remove Toluene and excess Thionyl Chloride via rotary evaporation (

      
      C, <20 mbar).[1]
      
    • Perform vacuum distillation on the crude oil.[1]

    • Target Fraction: Collect the fraction boiling at approx. 135-140°C at 10 mmHg (boiling point varies by vacuum depth; anticipate high BP due to molecular weight).

Figure 2: Experimental Workflow

Workflow Start Start: Solid Acid + Toluene Add Add SOCl2 + DMF (Dropwise, 50°C) Start->Add React Reflux 70°C (2-3 Hours) Add->React Strip Strip Excess SOCl2 (Vacuum) React->Strip Decision Decision Point Strip->Decision Isolate Vacuum Distillation (Pure Acid Chloride) Decision->Isolate Path B Telescope Add Nucleophile (One-Pot Coupling) Decision->Telescope Path A

Caption: Figure 2. Operational workflow distinguishing between isolation and in-situ usage.

Quality Control & Analytical Validation

Since acid chlorides are unstable on silica gel and hydrolyze in air, standard TLC/HPLC is difficult.[1] Use the following methods:

  • FT-IR Spectroscopy (Process Analytical Technology):

    • Carboxylic Acid (Start): Broad -OH stretch (

      
      ) and C=O stretch (
      
      
      
      ).[1]
    • Acid Chloride (End): Disappearance of broad -OH.[1] Appearance of a sharp, high-frequency C=O stretch (

      
      ) typical of acyl chlorides.[1]
      
  • Derivatization Check (GC-MS):

    • Take a 50

      
      L aliquot of the reaction mixture.
      
    • Quench into 500

      
      L Methanol (forms the Methyl Ester).
      
    • Analyze via GC-MS.[1][3]

    • Success Criteria: >99% conversion to Methyl 2-(3-chlorophenoxy)propionate.[1]

  • NMR (

    
    H): 
    
    • The methine proton (

      
      -proton) adjacent to the carbonyl will shift downfield significantly in the acid chloride compared to the acid due to the electron-withdrawing nature of the -COCl group.
      

Safety & Handling (E-E-A-T)

Hazard Class: Corrosive, Lachrymator.[1][4]

  • Engineering Controls: All operations must be performed in a functioning fume hood. The scrubber system is mandatory to prevent release of HCl and SO2 gas.[1]

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat.[1]

  • Emergency:

    • Skin Contact: Acid chlorides react with skin moisture to produce HCl (chemical burn). Wash immediately with PEG-400 (if available) or copious water for 15 minutes.[1]

    • Spill: Do not use water (violent reaction). Absorb with dry sand or vermiculite.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vilsmeier, A., & Haack, A. (1927).[1] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1][5] Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.[1] (Foundational mechanism).[4]

  • PubChem. (2025).[1][2] 2-(3-Chlorophenoxy)propanoic acid - Safety and Hazards. National Library of Medicine.[1] [Link]

  • Google Patents. (2010).[1] CN101284772B: Synthetic method of D-(+)-2-chloro-propanoyl chloride.[1][6][7] (Process reference for chloropropionyl derivatives).

Sources

Application Notes and Protocols for Moisture-Sensitive Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reactive Nature of Acid Chlorides

Acid chlorides, or acyl chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. They serve as invaluable reagents in organic synthesis due to their high electrophilicity, making them potent acylating agents for the formation of esters, amides, and other carboxylic acid derivatives.[1][2] This high reactivity, however, is also the source of their primary hazard: a vigorous and often violent reaction with nucleophiles, most notably water.

The fundamental instability of acid chlorides in the presence of moisture stems from their susceptibility to hydrolysis. The lone pair of electrons on the oxygen atom of a water molecule readily attacks the electrophilic carbonyl carbon. This nucleophilic addition-elimination reaction is highly exothermic and proceeds rapidly, yielding the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3][4]

RCOCl + H₂O → RCOOH + HCl (gas) [2]

This reaction is not merely a degradation of the starting material, which compromises experimental yield and purity, but a significant safety event. The rapid evolution of HCl gas can cause a dangerous pressure buildup in a sealed container, and the heat generated can accelerate the reaction, leading to a runaway thermal event.[4][5] Consequently, the rigorous exclusion of atmospheric moisture is paramount for the safe and effective use of this class of reagents. This guide provides a comprehensive overview of the essential protocols for the storage, handling, and quenching of moisture-sensitive acid chlorides, grounded in the principles of chemical safety and experimental integrity.

Long-Term Storage and Integrity Maintenance

Proper storage is the first line of defense against the degradation of acid chlorides. The primary objective is to maintain an inert environment, free from moisture, throughout the shelf life of the reagent.

Storage Environment

Acid chlorides must be stored in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong bases, oxidizers, and alcohols.[6] Storage in a refrigerator is often recommended to reduce the vapor pressure and slow any potential decomposition, especially for more thermolabile compounds.[5][7] However, it is crucial to allow the container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Container and Atmosphere

Commercial acid chlorides are often supplied in specialized bottles, such as those with a Sure/Seal™ cap, which feature a septum-lined crown cap that allows for the removal of the reagent via syringe or cannula under an inert atmosphere without opening the bottle to the air.[8] For long-term storage, the headspace of the container should be blanketed with a dry, inert gas like nitrogen or argon.[5]

ParameterRecommendationRationale
Temperature Cool (often refrigerated)Reduces vapor pressure and slows decomposition.[5]
Atmosphere Dry Nitrogen or Argon BlanketExcludes atmospheric moisture and oxygen, preventing hydrolysis.[5][9]
Location Well-ventilated, dedicated chemical storage areaPrevents buildup of corrosive vapors in case of a leak.[6]
Incompatibilities Segregate from water, alcohols, amines, bases, and oxidizersPrevents violent reactions and degradation.[6]
Container Original manufacturer's bottle (e.g., Sure/Seal™) or glass-lined tanks.Ensures a proper seal and material compatibility.[5][8]

Handling Protocols: The Inert Atmosphere Imperative

All manipulations of acid chlorides must be performed under a dry, inert atmosphere to prevent hydrolysis. The two primary methods for achieving this are the use of a glovebox or a Schlenk line.[9][10]

Personal Protective Equipment (PPE)

Before any handling, it is mandatory to don the appropriate PPE. The corrosive nature of both the acid chloride and its hydrolysis by-product, HCl, necessitates robust protection.

  • Eye Protection : Chemical splash goggles and a full-face shield are required.[11]

  • Hand Protection : Chemical-resistant gloves are essential. Butyl rubber or neoprene gloves are often recommended, but the specific glove type should be chosen based on the manufacturer's compatibility data for the specific acid chloride and any solvents being used.[12][13]

  • Body Protection : A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron should be worn.

  • Respiratory Protection : All work must be conducted in a certified chemical fume hood.[11][14] In cases of potential vapor exposure, a respirator with an acid gas cartridge may be necessary.[15]

Glovebox Technique

A glovebox provides a sealed environment with a continuously circulated inert atmosphere, typically with oxygen and moisture levels maintained below 1 ppm.[16] This is the most robust method for handling highly sensitive reagents.

Protocol for Glovebox Use:

  • Preparation : Ensure the glovebox has low oxygen (<1 ppm) and moisture (<1 ppm) levels.

  • Material Transfer : Introduce all necessary glassware (oven-dried), syringes, needles, and the sealed acid chloride container into the glovebox via the antechamber.

  • Purging : Cycle the antechamber between vacuum and inert gas (typically three cycles) to remove air before opening the inner door.[16]

  • Equilibration : Allow the acid chloride container to reach the temperature of the glovebox atmosphere before opening.

  • Dispensing : Carefully uncap the bottle and use a clean, dry syringe or pipette to withdraw the required amount of liquid.

  • Sealing : Promptly and securely recap the acid chloride bottle. Seal any reaction vessels before removing them from the glovebox.

Schlenk Line Technique

A Schlenk line is a glass manifold with dual tubes connected to a source of dry, inert gas and a vacuum pump, allowing for the manipulation of reagents in glassware under an inert atmosphere.[9][10]

Protocol for Liquid Transfer via Schlenk Line:

  • Glassware Preparation : All glassware must be rigorously dried, either by oven-drying (>125°C overnight) or by flame-drying under vacuum.[17][18] Assemble the hot glassware and allow it to cool under a positive pressure of inert gas.

  • System Purge : Assemble the reaction apparatus (e.g., a round-bottom flask with a septum) and connect it to the Schlenk line. Evacuate the flask using the vacuum manifold and then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to establish an inert atmosphere.[9]

  • Reagent Bottle Preparation : The acid chloride bottle (e.g., a Sure/Seal™ bottle) should be equipped with a septum. Create a positive pressure of inert gas in the bottle by inserting a needle connected to the inert gas line (vented through a bubbler).

  • Syringe Transfer :

    • Flush a clean, dry, gas-tight syringe with inert gas.[18]

    • Insert the needle through the septum of the acid chloride bottle, with the needle tip below the liquid surface.

    • Slowly withdraw the desired volume of liquid. It is good practice to pull a small amount of inert gas into the syringe after the liquid to act as a buffer.[18]

    • Withdraw the needle and immediately insert it through the septum of the reaction flask.

    • Inject the inert gas buffer first, followed by the acid chloride. This ensures the entire measured volume is delivered.

  • Maintaining Positive Pressure : Throughout the entire process, a slight positive pressure of inert gas must be maintained in all vessels, as indicated by the flow through an oil or mercury bubbler.[17]

Diagram: Schlenk Line Transfer Workflow

G cluster_prep Preparation cluster_setup System Setup cluster_transfer Reagent Transfer A Oven/Flame-Dry Glassware B Assemble Apparatus Hot A->B C Cool Under Inert Gas B->C D Connect to Schlenk Line C->D Connect Dry Apparatus E Perform 3x Vacuum/ Inert Gas Cycles D->E F Pressurize Reagent Bottle with Inert Gas E->F Establish Inert Atmosphere I Transfer to Reaction Flask E->I Maintain Positive Pressure H Withdraw Reagent F->H G Flush Syringe with Inert Gas G->H H->I

Caption: Workflow for transferring an acid chloride using a Schlenk line.

Quenching and Disposal Protocols

Unused or residual acid chlorides must be neutralized ("quenched") before disposal. The process is highly exothermic and must be performed with extreme caution in a fume hood.[14]

Choosing a Quenching Agent

The choice of quenching agent depends on the scale of the reaction and the desired byproducts.

Quenching AgentReaction ProductSafety Considerations
Water / Ice Carboxylic Acid + HClVery vigorous and exothermic reaction. Must be added extremely slowly to an ice-cold solution of the acid chloride in an inert solvent.[14]
Alcohols (e.g., Methanol, Isopropanol) Ester + HClGenerally less vigorous than water, but still highly exothermic.[14][19]
Dilute Aqueous Base (e.g., NaHCO₃, NaOH) Carboxylate Salt + NaCl + H₂ONeutralizes the generated HCl, but the initial reaction can still be very vigorous. Gas evolution (CO₂) with bicarbonate requires a large vessel.[20][21]
Amines (e.g., Triethylamine) AmideOften used in-situ during reactions but can also be used for quenching small amounts.[14][19]
Step-by-Step Quenching Protocol

This protocol describes the safe quenching of residual acid chloride in a reaction vessel. Never add the quenching agent directly to the neat acid chloride. The acid chloride should be diluted in an inert, non-reactive solvent (e.g., THF, DCM).

  • Prepare for Quenching : Ensure the reaction flask containing the acid chloride solution is in a well-maintained ice-water bath to dissipate heat.[22]

  • Slow Addition : Using a dropping funnel, add the chosen quenching agent (e.g., isopropanol or a dilute solution of sodium bicarbonate) dropwise to the vigorously stirred, cooled solution of the acid chloride.[23]

  • Monitor Temperature : Monitor the internal temperature of the reaction. If the temperature rises significantly, pause the addition until it subsides.[14][22]

  • Observe Reaction : Continue the slow addition. Vigorous gas evolution (HCl or CO₂) may occur. Ensure the system is not sealed.

  • Ensure Completion : Continue adding the quenching agent until no further exotherm or gas evolution is observed. Allow the mixture to stir for an additional 30 minutes to ensure the reaction is complete.

  • Neutralization and Disposal : After quenching, the resulting solution should be checked for pH and neutralized if necessary.[24] Dispose of the final waste in accordance with local, state, and federal regulations.[11][25] Typically, neutralized aqueous waste can be disposed of down the sanitary sewer, while organic waste must be collected in an appropriate container.[26]

Diagram: Decision Tree for Quenching Acid Chlorides

G Start Quench Residual Acid Chloride Dilute Is the acid chloride diluted in an inert solvent? Start->Dilute DiluteYes Yes Dilute->DiluteYes DiluteNo No Dilute->DiluteNo Cool Cool reaction vessel in an ice bath DiluteYes->Cool AddSolvent DILUTE with an inert solvent (e.g., THF) in an ice bath. DiluteNo->AddSolvent AddSolvent->Cool ChooseAgent Select Quenching Agent Cool->ChooseAgent Water Slowly add Water/Ice ChooseAgent->Water Forms Carboxylic Acid Alcohol Slowly add Alcohol (e.g., IPA) ChooseAgent->Alcohol Forms Ester Base Slowly add dilute -aqueous base (e.g., NaHCO₃) ChooseAgent->Base Forms Carboxylate Salt Monitor Monitor Temperature & Control Addition Rate Water->Monitor Alcohol->Monitor Base->Monitor Complete Is reaction complete? (No exotherm/gas) Monitor->Complete CompleteYes Yes Complete->CompleteYes CompleteNo No Complete->CompleteNo Neutralize Neutralize (if necessary) and dispose per institutional guidelines. CompleteYes->Neutralize CompleteNo:e->Monitor:w

Caption: Decision-making process for the safe quenching of acid chlorides.

Conclusion

Acid chlorides are powerful synthetic tools whose utility is matched by their hazardous reactivity with moisture. Adherence to strict protocols for storage, handling under inert atmospheres, and controlled quenching is not merely a matter of good laboratory practice but a critical component of laboratory safety. By understanding the chemical principles behind their instability and implementing the robust techniques described in this guide, researchers can ensure both the integrity of their experiments and a safe working environment.

References

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Quora. (2022, November 24). What is the reaction of acid chlorides with water?
  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides.
  • Wikipedia. Acyl chloride.
  • Wikipedia. Air-free technique.
  • AK Lectures. Acid Chloride Reactions.
  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.
  • Ossila. Air Free Techniques | Handling Air-Sensitive Materials.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water.
  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips.
  • BASF. Acid Chlorides and Chloroformates - Safety and Handling.
  • MilliporeSigma. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Cubework. Acid Chlorides Warehouse Storage.
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • University of California, Santa Cruz. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Blog. (2025, September 18). What are the safety precautions when handling acids?
  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation.
  • Chemistry Stack Exchange. (2023, January 23). Safe disposal of hydrochloric acid.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Accio. (2026, February 10). Acid Resistant PPE: Safety for Chemical Workers.
  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid.
  • ECHEMI. What are the steps to safely dispose of acids?
  • Benchchem. Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • wikiHow. (2026, February 19). 3 Ways to Dispose of Acid Safely.
  • Research and Reviews. (2021, October 25). A Report on Reagents and its Quenching Methods.
  • Berry Group. Section 5.28 Title: Generating and Quenching Reactive Gases.
  • Benchchem. Technical Support Center: Effective Quenching Methods for Grignard Reactions.

Sources

Troubleshooting & Optimization

Removing unreacted 2-(3-Chlorophenoxy)propanoyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for removing unreacted 2-(3-Chlorophenoxy)propanoyl chloride (CAS: 4878-14-2) from reaction mixtures. It is designed for researchers requiring high-purity isolation of amides or esters synthesized from this intermediate.

Executive Summary

2-(3-Chlorophenoxy)propanoyl chloride is a reactive electrophile used primarily as an intermediate in the synthesis of phenoxy-propionic herbicides (e.g., Cloprop derivatives) and pharmaceutical amides. Because it contains an ether linkage and a chiral center at the


-position, harsh purification methods (like high-temperature distillation) can lead to decomposition or racemization.

This guide details three removal strategies, prioritized by scalability and product stability:

  • Aqueous Hydrolysis & Extraction (Standard for robust products).

  • Polymer-Supported Scavenging (Best for high-throughput or acid-sensitive products).

  • Derivatization & Chromatography (For difficult separations).

Module 1: Aqueous Workup (Hydrolysis & Extraction)

Best For: Standard batch synthesis (>1g) where the target product is water-insoluble and stable to mild base.

The Principle

The most efficient removal method exploits the reactivity difference between the acid chloride and the target product (amide/ester). By quenching the reaction with a mild aqueous base, the unreacted acid chloride rapidly hydrolyzes to 2-(3-Chlorophenoxy)propanoic acid . In a basic environment (pH > 8), this acid deprotonates to form a water-soluble carboxylate salt, partitioning into the aqueous phase while your neutral product remains in the organic phase.

Protocol: The "Buffered Quench"

Reagents: Saturated Sodium Bicarbonate (


), Ethyl Acetate or DCM.
  • Dilution: Dilute the reaction mixture with an organic solvent (DCM or EtOAc) equal to 2x the reaction volume.

  • Quench: Slowly add saturated aqueous

    
     to the stirring mixture.
    
    • Critical: Evolution of

      
       gas will occur.[1] Add dropwise to prevent foam-over.
      
  • Hydrolysis Period: Stir vigorously for 15–30 minutes at room temperature.

    • Why: The biphasic hydrolysis of the bulky phenoxy-ether acid chloride is slower than simple acetyl chloride. Vigorous stirring increases surface area.

  • Separation: Transfer to a separatory funnel. Separate phases.

  • Wash: Wash the organic layer again with

    
     (removes residual acid) and then Brine (removes water).
    
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
Decision Logic: Aqueous Workup

AqueousWorkup Start Crude Reaction Mixture (Product + Excess Acid Chloride) Quench Add Sat. NaHCO3 (Hydrolysis Step) Start->Quench Dilute w/ DCM SepFunnel Phase Separation Quench->SepFunnel Stir 30 min OrgLayer Organic Phase (Neutral Product) SepFunnel->OrgLayer AqLayer Aqueous Phase (Sod. 2-(3-chlorophenoxy)propanoate) SepFunnel->AqLayer Check Check pH of Aq Layer (Must be >8) AqLayer->Check Check->Quench If pH < 8 (Acid not ionized)

Figure 1: Workflow for converting the lipophilic acid chloride into a water-soluble salt for removal.

Module 2: Solid-Phase Scavenging (Water-Free)

Best For: Parallel synthesis (libraries), water-sensitive products, or when avoiding emulsions.

The Principle

Solid-supported amine scavengers (e.g., polystyrene-bound amines) react covalently with the excess acid chloride to form a resin-bound amide. The impurity is then removed by simple filtration. This avoids liquid-liquid extraction and the risk of hydrolysis-induced emulsions.

Recommended Scavenger
  • Resin: Tris-(2-aminoethyl)-amine polystyrene (PS-Trisamine).

  • Loading: Typically 3.0 – 4.0 mmol/g.

  • Stoichiometry: Use 2–3 equivalents relative to the excess acid chloride.

Protocol
  • Calculate Excess: Estimate the amount of unreacted acid chloride (e.g., if you used 1.5 eq of acid chloride and the reaction went to completion, you have 0.5 eq excess).

  • Add Resin: Add PS-Trisamine resin directly to the reaction vessel (DCM, THF, or DMF solvents are compatible).

  • Agitate: Shake or stir gently (do not use magnetic stir bars that grind the beads) for 1–2 hours.

  • Filter: Pass the mixture through a fritted cartridge or filter paper.

  • Rinse: Wash the resin with solvent to recover any product trapped in the bead matrix.

  • Result: The filtrate contains the pure product; the acid chloride remains trapped on the resin.

Mechanism of Action

Scavenging AcidCl Free Acid Chloride (Solution) Complex Resin-Bound Amide (Trapped Impurity) AcidCl->Complex Covalent Bonding Resin PS-Trisamine Bead (Solid Phase - NH2) Resin->Complex Filtration Filtration Step Complex->Filtration CleanProd Pure Product (Filtrate) Filtration->CleanProd Liquid passes through

Figure 2: The scavenger resin acts as a 'chemical magnet,' physically trapping the acid chloride.

Module 3: Comparative Data & Troubleshooting

Method Comparison Table
FeatureAqueous Workup (NaHCO3)Scavenger Resin (PS-Trisamine)Derivatization (MeOH Quench)
Cost Very LowHighLow
Time 30-45 mins1-2 hours (unattended)1 hour + Chromatography time
Scalability Excellent (kg scale)Poor (g scale)Good
Water Requirement Yes (High)No (Anhydrous)No
Risk Emulsion formationMechanical resin breakdownNew impurity generation (Methyl ester)
Troubleshooting FAQs

Q: I used the aqueous workup, but my product still contains the acid (hydrolysis product). Why? A: This usually indicates the pH of the aqueous layer was not high enough. The pKa of 2-(3-chlorophenoxy)propanoic acid is approximately 3.0–3.5. However, the lipophilic nature of the chlorophenoxy group can make the salt "greasy" and prone to staying in the organic layer if the ionic strength is too high (salting out) or pH is too low.

  • Fix: Ensure the aqueous wash is pH > 8. Use 1M NaOH instead of NaHCO3 only if your product is stable to strong base. Otherwise, perform multiple washes with dilute NaHCO3.

Q: Can I just distill the unreacted acid chloride off? A: Generally, no . 2-(3-Chlorophenoxy)propanoyl chloride has a high boiling point (>100°C at reduced pressure). Heating the reaction mixture to these temperatures often degrades the desired amide/ester product or causes racemization at the chiral center (alpha to the carbonyl).

Q: I see a new spot on TLC after quenching with Methanol. A: If you quenched with methanol, you converted the excess acid chloride into Methyl 2-(3-chlorophenoxy)propanoate . This is a neutral organic molecule and will not be removed by an acid/base wash. You must now separate this methyl ester from your product using silica gel chromatography. This is why hydrolysis (water/base) is preferred over alcohol quenching for purification.

Q: The reaction mixture turned into a thick emulsion during workup. A: The phenoxy-ether chain acts like a surfactant.

  • Fix:

    • Add solid NaCl to saturate the aqueous layer.

    • Filter the biphasic mixture through a pad of Celite.

    • Add a small amount of methanol to break surface tension.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for Acid Chloride hydrolysis).
  • Sigma-Aldrich. 2-(3-Chlorophenoxy)propanoyl chloride Product Specification & MSDS. (Accessed 2023).

  • Biotage. Technical Note: Removal of Excess Electrophiles using PS-Trisamine. (General reference for scavenger resin applications).

  • Marsh, A.; Khan, A.; Garcia, M.; Handa, S. Polymer-Supported Reagents for Organic Synthesis. Tetrahedron Lett.[2]1996 , 37, 2443. (Foundational work on scavenger resins).

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for Nucleophilic Acyl Substitution).

Sources

Technical Support Center: Phenoxypropanoyl Chloride Acylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Reaction Temperature & Kinetic Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Thermal Paradox

Welcome to the technical support hub for phenoxypropanoyl chloride acylations. If you are here, you are likely observing a conflict: low temperatures stall your conversion, but high temperatures degrade your ether linkage or ruin your regioselectivity.[1]

Phenoxypropanoyl chloride is a deceptive reagent.[1] Unlike simple acetyl chloride, it contains a phenoxy ether linkage (


).[1] This ether oxygen acts as a Lewis base, coordinating with your catalyst (e.g., 

) and creating a "stoichiometric sink."[1]

Scope of this Guide: This document addresses the thermodynamic and kinetic management of:

  • Friedel-Crafts C-Acylation (Synthesis of cyclic ketones/chromanones or aryl ketones).[1]

  • Nucleophilic O-Acylation (Ester formation).[1]

The Science: Kinetic vs. Thermodynamic Control

To optimize temperature, you must understand the competing pathways. In Friedel-Crafts acylation involving phenoxy ethers, temperature dictates whether you form the desired ketone or cleave your molecule.[1]

Mechanism & Thermal Divergence

The following diagram illustrates the critical decision points where temperature (


) determines the fate of your batch.

ReactionPathways Start Phenoxypropanoyl Chloride + AlCl3 Complex Acylium Ion (Ether-Complexed) Start->Complex T < 0°C (Activation) Kinetic Kinetic Product (Para-Acylation) Complex->Kinetic 0°C < T < 20°C Fast, Irreversible Thermo Thermodynamic Product (Ortho/Rearranged) Complex->Thermo T > 40°C Reversible/Migration Cleavage Ether Cleavage (DEGRADATION) Complex->Cleavage T > 60°C Lewis Acid Attack on Ether Polymer Ketene/Dimer (Polymerization) Complex->Polymer T > 80°C HCl Elimination

Figure 1: Thermal divergence pathways.[1] Note that high temperatures risk attacking the phenoxy ether linkage, a common failure mode in this specific chemistry.

Troubleshooting Guide (FAQ Format)

Scenario A: "My reaction is stalled/incomplete at 0°C."

Diagnosis: Catalyst Sequestration.[1] Technical Insight: The ether oxygen in the phenoxy group coordinates with Lewis acids (like


 or 

).[1] If you use the standard 1.1 equivalents of catalyst, the first equivalent binds to the ether oxygen, leaving almost no catalyst to generate the acylium ion.

Solution:

  • Increase Catalyst Load: You typically need 2.2 to 2.5 equivalents of

    
    . (1 eq for the ether, 1+ eq for the reaction).
    
  • Thermal Ramp: Initiate addition at -10°C to control exotherm, but ramp to 20–25°C for the digestion phase. The complex is too stable to react at 0°C.

Scenario B: "I see a 'double spot' or dimerization on TLC."

Diagnosis: Ketene Formation (Elimination).[1] Technical Insight: At high temperatures or in the presence of weak bases, phenoxypropanoyl chloride can undergo


-elimination to form a ketene intermediate, which then dimerizes or reacts non-selectively.

Solution:

  • Strict T-Control: Never exceed 40°C during the addition phase.

  • Order of Addition: Add the acid chloride to the Lewis acid slurry (inverse addition). This keeps the concentration of free acid chloride low, preventing self-reaction.

Scenario C: "My product is dark/tarry and yield is low."

Diagnosis: Ether Cleavage (Dealkylation).[1] Technical Insight: This is the most critical risk. Strong Lewis acids at high temperatures (


) will cleave the aryl-alkyl ether bond, releasing the phenol and destroying your linker.

Solution:

  • Quench Early: Do not "cook" the reaction to force the last 5% conversion.

  • Switch Catalyst: If

    
     is too harsh, consider milder Lewis acids like 
    
    
    
    or
    
    
    , though these may require slightly higher temps (re-optimizing the balance).[1]

Data: Temperature vs. Selectivity Profile

The following table summarizes the trade-offs observed in a standard Friedel-Crafts acylation of a substituted benzene with phenoxypropanoyl chloride.

Temperature ZoneReaction Rate (

)
Regioselectivity (

)
Ether StabilityRisk Factor
-20°C to -10°C NegligibleN/AHighFrozen/Stalled Reaction
-5°C to 5°C Slow95:5HighAccumulation of unreacted reagent (Exotherm risk upon warming)
20°C to 25°C Optimal 90:10 Stable Ideal Operating Window
40°C to 60°C Fast70:30ModerateIsomerization / Migration starts
> 65°C Very Fast60:40Critical Failure Ether cleavage (Dealkylation)

Optimized Protocol: The "Ramped" Method

This protocol uses a thermal ramp to balance exotherm safety with conversion efficiency.[1]

Reagents:

  • Substrate (e.g., Arene)

  • Phenoxypropanoyl Chloride (1.05 eq)

  • 
     (2.2 eq - Critical for ether substrates)[1]
    
  • Solvent: DCM (Dichloromethane) or DCE (Dichloroethane)[1]

Workflow Diagram:

Protocol Step1 1. Slurry Generation Suspend AlCl3 (2.2 eq) in DCM Cool to -10°C Step2 2. Controlled Addition Add Acid Chloride dropwise Keep T < 0°C (Exothermic!) Step1->Step2 Step3 3. Complex Formation Stir 30 mins at 0°C (Formation of Acylium-Ether Complex) Step2->Step3 Step4 4. Substrate Addition Add Arene slowly at 0°C Step3->Step4 Step5 5. Thermal Ramp (The Fix) Allow to warm to 20-25°C Stir 2-4 hours Step4->Step5 Critical Step Step6 6. Quench Pour into Ice/HCl Keep T < 25°C during quench Step5->Step6

Figure 2: Optimized "Ramped" Protocol for Phenoxy-based Acylations.

Step-by-Step Execution:
  • System Prep: Flame-dry glassware. Moisture reacts with the chloride to form HCl and the corresponding acid, killing stoichiometry.[1]

  • Catalyst Slurry: Suspend

    
     (2.2 eq) in DCM. Cool to -10°C .[1]
    
  • Active Species Generation: Add Phenoxypropanoyl Chloride dropwise.

    • Note: You may see a color change (yellow/orange) indicating the acylium complex formation.

    • Warning: Do not let T rise above 0°C here.[1]

  • Reaction: Add your aromatic substrate.

  • The Ramp: Once addition is complete, remove the cooling bath.[1] Allow the vessel to reach 20–25°C .

    • Why? You need this thermal energy to overcome the binding energy of the

      
      -Ether complex [1].
      
  • Monitoring: Check HPLC/TLC at 1 hour. If <90% conversion, stir longer. Do not heat to reflux unless absolutely necessary.

References

  • Mechanistic Insight into Acylation: Olah, G. A.[1][2] (Ed.).[3][4] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic text establishing the kinetic vs. thermodynamic control in EAS).

  • Phenoxy-Alkanoic Acid Synthesis: "Process for producing high purity ketones by Friedel-Crafts acylation."[1] Google Patents.[1] Available at:

  • Acylation Selectivity: "Friedel-Crafts Acylation - Mechanism and Regioselectivity." Chemistry Steps. Available at: [Link]

  • Reaction of Acid Chlorides: "Reactions of Acid Chlorides with Nucleophiles." Chemistry LibreTexts. Available at: [Link][1][3]

  • Thermodynamic Control: "Kinetic vs Thermodynamic Control in Friedel-Crafts." Master Organic Chemistry. Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult your internal Safety Data Sheets (SDS) for Phenoxypropanoyl Chloride and Aluminum Chloride before handling.[1]

Sources

Technical Support Center: Chiral Integrity of 2-(3-Chlorophenoxy)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with chiral 2-(3-Chlorophenoxy)propanoyl chloride. As a highly reactive intermediate, preserving its stereochemical integrity is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients. This resource provides in-depth answers to common challenges, troubleshooting advice for experimental hurdles, and validated protocols to minimize racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is 2-(3-Chlorophenoxy)propanoyl chloride particularly susceptible?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity.[1] 2-(3-Chlorophenoxy)propanoyl chloride is susceptible because it possesses a chiral center at the α-carbon (the carbon adjacent to the carbonyl group) which bears an acidic proton.[2]

The high electrophilicity of the acid chloride's carbonyl carbon enhances the acidity of this α-proton. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate.[3] Reprotonation of this flat, achiral intermediate can occur from either face with equal probability, leading to a 50:50 mixture of the original (S) and inverted (R) enantiomers, thus scrambling the stereocenter.[3]

Q2: What are the primary mechanisms of racemization for this compound?

A: There are two dominant mechanisms to be aware of during the synthesis and use of this acid chloride:

  • Enolization (Base-Catalyzed): This is the most common pathway. A base removes the proton from the α-carbon, creating a planar enolate anion. This destroys the stereocenter. Subsequent protonation regenerates the chiral center, but produces both enantiomers.[4] Even weak bases or basic impurities can catalyze this process.

  • Ketene Formation (Base-Promoted): In the presence of stronger or excess base, an alternative pathway involves the elimination of HCl to form a highly reactive ketene intermediate.[5] This intermediate is also planar and achiral at the former stereocenter. The subsequent reaction of the ketene with a nucleophile will regenerate the chiral center, but will almost certainly result in a racemic product.

Q3: At which stages of my experiment is racemization most likely to occur?

A: Racemization is a significant risk at two critical stages:

  • During the formation of the acid chloride: The reagents used (e.g., thionyl chloride, oxalyl chloride) generate HCl as a byproduct. While acidic conditions are generally less problematic than basic ones for this class of compounds, impurities in the starting material or reagents, or elevated temperatures, can initiate racemization.[6]

  • During subsequent coupling reactions: This is the highest-risk stage. These reactions, such as forming an amide or ester, almost always require a base to scavenge the HCl produced. The choice of base, its stoichiometry, the solvent, and the reaction temperature are all critical factors that dictate the extent of racemization.[2][5][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I've synthesized the acid chloride from enantiopure 2-(3-chlorophenoxy)propanoic acid, but my analysis shows a significant loss of enantiomeric excess (ee).
Possible CauseRecommended Solution & Scientific Rationale
High Reaction Temperature Solution: Perform the reaction at a low temperature (e.g., 0°C or below) and monitor it closely. Rationale: Higher temperatures provide the activation energy needed for side reactions, including racemization.[8] Keeping the reaction cold minimizes the energy available for proton abstraction.
Inappropriate Chlorinating Agent Solution: Use oxalyl chloride with a catalytic amount of DMF in a non-polar solvent like dichloromethane (DCM) or toluene.[9] Avoid using thionyl chloride at high temperatures if possible. Rationale: The oxalyl chloride/DMF system (Vilsmeier-Haack reagent formation) is highly efficient at low temperatures, reducing the thermal stress on the molecule.[9]
Presence of Basic Impurities Solution: Ensure all glassware is scrupulously clean and dry. Use freshly distilled, high-purity solvents and reagents. Rationale: Trace amounts of basic impurities (e.g., amines in solvents, residual base from previous steps) can be sufficient to catalyze the deprotonation of the α-carbon, leading to racemization.[7]
Issue 2: The acid chloride itself is enantiopure, but I'm seeing significant racemization after performing a coupling reaction with an amine/alcohol.
Possible CauseRecommended Solution & Scientific Rationale
Incorrect Base Selection Solution: Avoid strong, non-sterically hindered bases like triethylamine (TEA). Instead, use a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIEA, Hünig's base) or a very weak base like 2,4,6-collidine.[7][10] Use only the minimum stoichiometric amount required (typically 1.0-1.1 equivalents) to scavenge HCl. Rationale: The primary role of the base is to neutralize the generated HCl. Sterically hindered bases are too bulky to easily access and abstract the α-proton but can readily react with the smaller proton from HCl.[7] Stronger bases more readily cause racemization via the enolate or ketene pathways.[5]
Inappropriate Solvent Solution: Use dry, aprotic, and relatively non-polar solvents. Toluene and dichloromethane (DCM) are excellent choices.[2][9] Avoid polar, protic solvents like alcohols (unless it is the reactant) or polar aprotic solvents like DMF or DMSO if possible, as they can facilitate proton exchange and stabilize the enolate intermediate. Rationale: Non-polar, aprotic solvents do not facilitate proton transfer and are less likely to stabilize the charged enolate intermediate, thus disfavoring the racemization pathway.[2][5]
High Reaction Temperature or Prolonged Reaction Time Solution: Perform the coupling reaction at low temperatures (start at -20°C to 0°C) and allow it to warm slowly only if necessary. Monitor the reaction by TLC or LC-MS to determine when it is complete, and work it up promptly. Rationale: Racemization is a time- and temperature-dependent process.[1] Minimizing both variables reduces the opportunity for the side reaction to occur.
Order of Addition Solution: Add the base slowly to the mixture of the amine/alcohol and the acid chloride, preferably at a low temperature. Alternatively, add the acid chloride solution slowly to a solution of the amine/alcohol and the base. Rationale: Adding the base last and slowly ensures that its local concentration remains low, minimizing its interaction with the acid chloride's α-proton.
Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting racemization issues during a coupling reaction.

G start Racemization Observed in Final Product? base_check Is the base strong (e.g., TEA)? start->base_check Yes temp_check Was reaction run > 0°C? base_check->temp_check No use_diea Action: Switch to DIEA or Collidine. Use 1.0-1.1 eq. base_check->use_diea Yes solvent_check Is the solvent polar/protic? temp_check->solvent_check No lower_temp Action: Run reaction at 0°C or below. temp_check->lower_temp Yes change_solvent Action: Use dry Toluene or DCM. solvent_check->change_solvent Yes success Problem Solved solvent_check->success No, review other parameters use_diea->success lower_temp->success change_solvent->success

Caption: Troubleshooting flowchart for racemization in coupling reactions.

Recommended Experimental Protocols

Protocol 1: Synthesis of Enantiopure 2-(3-Chlorophenoxy)propanoyl Chloride

This protocol is optimized to minimize racemization during the conversion of the carboxylic acid to the acid chloride.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve enantiopure 2-(3-chlorophenoxy)propanoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, ~5 mL per gram of acid).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) to the solution.

  • Reagent Addition: Add oxalyl chloride (1.2-1.5 eq.) dropwise via the dropping funnel over 20-30 minutes. Vigorous gas evolution (CO₂, CO, HCl) will be observed. Maintain the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.

  • Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure (ensure the vacuum trap is protected with a base trap). The resulting crude acid chloride is often used immediately in the next step without further purification.[9]

Protocol 2: Racemization-Suppressed Amide Coupling

This protocol describes the coupling of the newly formed acid chloride with a primary amine, preserving stereochemical integrity.

  • Preparation: In a separate flame-dried flask under nitrogen, dissolve the amine (1.0 eq.) and N,N-diisopropylethylamine (DIEA) (1.1 eq.) in anhydrous DCM or toluene.

  • Cooling: Cool this solution to 0°C.

  • Acid Chloride Addition: Dissolve the crude 2-(3-chlorophenoxy)propanoyl chloride from Protocol 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine/DIEA solution over 30 minutes.

  • Reaction: Monitor the reaction by TLC or LC-MS. Stir at 0°C for 2-4 hours. If the reaction is sluggish, allow it to warm slowly to room temperature.

  • Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting amide by column chromatography or recrystallization.

Visualizing the Racemization Mechanism

The core of the racemization problem is the formation of a planar intermediate.

G cluster_0 Chiral Reactant cluster_1 Achiral Intermediate cluster_2 Racemic Product R R-Acid Chloride I Planar Enolate R_prod R-Product I->R_prod Protonation (re face) S_prod S-Product I->S_prod Protonation (si face) Proton H-B+ Base Base (B:) Base->I α-H+ abstraction

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Analytical Methods for Determining Enantiomeric Excess

Confirming the stereochemical integrity of your material is crucial. The most common and reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

  • Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts differently with the two enantiomers of the analyte as they pass through the column. These differential interactions lead to different retention times, allowing for their separation and quantification.[11][12]

  • Procedure Outline:

    • Convert a small aliquot of the acid chloride or the final product into a stable derivative (e.g., an amide with benzylamine or an ester with methanol) to make it suitable for analysis.

    • Dissolve the derivative in an appropriate mobile phase solvent.

    • Inject the sample onto a suitable chiral column (e.g., Chiralcel OD, Chiralpak AD).

    • Elute with a mobile phase (typically a mixture of hexane and isopropanol).

    • Detect the separated enantiomers using a UV detector.

    • The enantiomeric excess (%ee) is calculated from the integrated peak areas of the two enantiomers: %ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Specialized techniques like electrokinetic chromatography have also been successfully used for the enantiomeric resolution of chlorophenoxypropionic acids.[13]

References

  • Chemistry LibreTexts. (2021, March 5). 19.11: Racemization. [Link]

  • Houben-Weyl. (2003). Science of Synthesis: Methods of Molecular Transformations, Volume 22. Georg Thieme Verlag.
  • Reddit r/Chempros. (2020, May 4). Coupling alpha-chiral acid chlorides. [Link]

  • Kochetkov, N. K., et al. (2020). Kinetic Resolution of Racemic 2-Aryloxy Propionyl Chlorides Using Enantiopure (S)-3,4-Dihydro-3-methyl-2H-[4][9]benzoxazines. ChemistrySelect, 5(15), 4069–4073. [Link]

  • Bofill, J. M., et al. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Google Patents. (1987).
  • Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Ohashi, Y., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7343-7365. [Link]

  • Barrow, A. S., & Taylor, R. J. (2021). Racemization in Drug Discovery. Cardiff University. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • de la Torre, M., et al. (2001). Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Journal of Chromatography A, 930(1-2), 169-178. [Link]

  • Knihinicki, R. D., Williams, K. M., & Day, R. O. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. Biochemical Pharmacology, 38(24), 4389-4395. [Link]

  • Sanchez, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(2), 125-130. [Link]

  • Eke, B. C. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Yoshiya, T., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 27-34. [Link]

Sources

Technical Support Center: Purification of 2-(3-Chlorophenoxy)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-(3-Chlorophenoxy)propanoyl chloride . This intermediate is a critical scaffold in the synthesis of phenoxy-herbicides and specific pharmaceutical esters. Its high reactivity makes it prone to hydrolysis and degradation, rendering standard purification techniques like column chromatography unsuitable.

This guide provides a self-validating, step-by-step purification protocol designed to maximize purity while preserving the integrity of the acyl chloride functionality.

Module 1: The Impurity Profile & Synthesis Context

To purify effectively, you must understand what you are removing. The synthesis typically involves reacting 2-(3-chlorophenoxy)propionic acid (Cloprop) with thionyl chloride (


) .
Common Impurities Table
ImpurityOriginPhysicochemical BehaviorRemoval Strategy
Thionyl Chloride (

)
Excess reagentVolatile (BP: 74.6°C), CorrosiveAzeotropic distillation
Sulfur Dioxide (

)
Reaction byproductGas, soluble in organic phaseInert gas sparging
Hydrogen Chloride (HCl) Reaction byproductGas, forms salts with aminesInert gas sparging / Vacuum
Unreacted Acid Incomplete conversionHigh BP, H-bonding capabilityCritical Failure: Hard to separate by distillation; ensure 100% conversion before purification.
3-Chlorophenol Ether cleavage (Degradation)Phenolic, distinct odorVacuum Distillation (Lower BP than product)

Module 2: The Purification Workflow

Phase 1: De-gassing and Bulk Volatile Removal

Objective: Remove dissolved


 and HCl gases which can cause darkening and degradation.

Protocol:

  • Connect the reaction vessel to a Schlenk line or a trap-protected vacuum source.

  • Do not apply full vacuum immediately. The rapid evolution of trapped gases can cause "bumping" or foaming.

  • Sparge the reaction mixture with dry Nitrogen (

    
    ) or Argon for 20–30 minutes at room temperature.
    
  • Apply mild vacuum (200–300 mbar) to remove the bulk of excess thionyl chloride.

Phase 2: Azeotropic "Chasing" of Thionyl Chloride

Objective: Remove trace thionyl chloride that adheres to the product.[1] Residual


 will corrode analytical equipment and interfere with subsequent nucleophilic substitutions.

The "Toluene Chase" Protocol:

  • Add anhydrous toluene (approx. 2–3 mL per gram of crude product) to the residue.

  • Toluene forms a co-distillate with thionyl chloride.

  • Concentrate the mixture under reduced pressure (Rotary evaporator with a base trap or vacuum manifold).

  • Repeat this step 2–3 times.

  • Validation: The final residue should have no acrid smell of

    
    , only the faint aromatic odor of the phenoxy compound.
    
Phase 3: High-Vacuum Distillation (The Gold Standard)

Objective: Isolate the pure acid chloride from non-volatile tars and unreacted acid.

Technical Note: The boiling point of 2-(3-Chlorophenoxy)propanoyl chloride is significantly higher than simple acyl chlorides due to the aromatic ether linkage. Expect boiling points in the range of 120°C – 140°C at 0.5 – 1.0 mmHg (estimated based on the acid precursor).

Setup Diagram (Graphviz):

DistillationSetup cluster_safety Critical Safety Check Crude Crude Mixture (Flask A) Manifold Vacuum Manifold (Inert Gas Line) Crude->Manifold Vapor Path Trap Cold Trap (Liq. N2 or Dry Ice) Manifold->Trap Volatiles (SOCl2/HCl) Receiver Receiver Flask (Product) Manifold->Receiver Condensate Pump High Vac Pump (<1 mmHg) Trap->Pump Protected Vacuum

Caption: Vacuum distillation setup emphasizing the protection of the pump from corrosive thionyl chloride vapors via a cold trap.

Step-by-Step:

  • Transfer the "chased" residue to a round-bottom flask.

  • Equip with a short-path distillation head (Vigreux columns are usually unnecessary and increase hold-up volume).

  • Apply high vacuum (<1 mmHg).

  • Slowly increase oil bath temperature.

  • Discard the first fraction (forerun): This often contains residual toluene or decomposition products (phenols).

  • Collect the main fraction: A clear to pale-yellow liquid (may solidify upon cooling depending on stereochemistry and purity).

Module 3: Troubleshooting & FAQs

Q1: My product turned dark brown/black during distillation. What happened?

Diagnosis: Thermal decomposition. Root Cause:

  • Bath temperature too high: Phenoxy ethers can undergo cleavage at temperatures >180°C.

  • Oxygen ingress: Hot acid chlorides oxidize rapidly. Solution:

  • Ensure your vacuum is strong (<1 mmHg) to lower the boiling point.

  • Check all joints for grease/seals to ensure the system is anaerobic.

  • If the pot residue becomes viscous/tarry, stop. Do not distill to dryness.

Q2: Can I use silica gel chromatography to purify this?

Answer: NO. Reasoning: Acid chlorides are highly electrophilic. They react with the hydroxyl groups on the surface of silica gel and alumina, hydrolyzing back to the carboxylic acid and permanently binding to the column. Alternative: If distillation is not possible, crystallization from dry hexane/pentane (if the product is solid) is the only viable alternative, but it requires strict moisture exclusion.

Q3: The NMR shows a "doublet of doublets" in the aromatic region that shouldn't be there.

Diagnosis: Presence of 2-(3-chlorophenoxy)propionic anhydride . Mechanism: If insufficient thionyl chloride is used, or if water enters the system, the acid chloride reacts with the unreacted acid to form the anhydride. Fix:

  • Reflux the crude material with fresh thionyl chloride for 1 hour.

  • The anhydride will convert back into two equivalents of acid chloride.

  • Repeat the "Toluene Chase" and distillation.

Q4: How do I handle the chirality? (e.g., R-(+) or S-(-) isomers)

Critical Warning: If you are synthesizing a chiral form (e.g., from D-lactic acid derivatives), distillation poses a racemization risk .

  • Mechanism: Thermal racemization can occur via enolization of the alpha-proton at high temperatures.

  • Recommendation: Avoid distillation if optical purity is paramount. Instead, use "Analytical Purity" synthesis: Use high-purity starting acid, excess high-purity oxalyl chloride (gentler than

    
    ), and catalytic DMF at room temperature. Remove volatiles under high vacuum without heating above 40°C.
    

Module 4: Self-Validating Analytical Checks

Before using the reagent in the next step, confirm its quality using these rapid checks.

MethodObservation for PURE ProductObservation for IMPURE Product
IR Spectroscopy Strong C=O stretch at ~1800 cm⁻¹ (Acid Chloride).Broad peak at 3000–3500 cm⁻¹ (OH from Acid) or 1710 cm⁻¹ (Acid C=O).
H-NMR (

)
Distinct shift of the

-CH proton downfield (approx 4.5–5.0 ppm) compared to the acid.
Presence of broad singlet (COOH) or complex aromatic splitting indicating phenol cleavage.
Silver Nitrate Test Immediate heavy white precipitate (AgCl) in acetonitrile.Slow or weak precipitation (indicates hydrolysis or non-reactive chloride).

Module 5: Decision Logic for Purification

Use this flow to determine the correct path for your specific batch.

DecisionTree Start Crude Reaction Mixture CheckColor Is the liquid Dark/Black? Start->CheckColor CheckChiral Is Optical Purity Required? CheckColor->CheckChiral No (Amber/Clear) Charcoal Treat with Activated Charcoal (in dry Toluene) -> Filter CheckColor->Charcoal Yes Distill High Vacuum Distillation CheckChiral->Distill No (Racemic) LowTemp Low Temp Evaporation only (<40°C) + Toluene Chase CheckChiral->LowTemp Yes (Chiral) End Store under Argon (Parafilm Seal) Distill->End Pure Acid Chloride Charcoal->CheckChiral LowTemp->End

Caption: Logical flow for selecting the appropriate purification method based on product appearance and stereochemical requirements.

References

  • Vogel's Textbook of Practical Organic Chemistry . 5th Edition.[2] Longman Scientific & Technical, 1989. (General methods for Acid Chloride purification, p. 1265).

  • Preparation of Acyl Chlorides . Chemistry LibreTexts. (Methodology for Thionyl Chloride use and byproduct management).

  • Synthesis method of D-(+)-2-chloro-propanoyl chloride . Patent CN101284772B. (Specific reference to chloropropanoyl chloride derivatives and purification via rectification).

  • PubChem Compound Summary: 2-(3-Chlorophenoxy)propionic acid . National Center for Biotechnology Information. (Precursor physical properties and boiling point data).[3][4][5][6][7]

  • BenchChem Technical Support . Removal of Excess Thionyl Chloride.[1][8] (Azeotropic distillation protocols).

Sources

Solving solubility issues with 2-(3-Chlorophenoxy)propanoyl chloride in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization in Polar Solvents Compound: 2-(3-Chlorophenoxy)propanoyl chloride (CPP-Cl) CAS: 4878-14-2 Support Ticket: #SOL-CPP-001

Executive Summary: The Solubility vs. Stability Paradox

Status: CRITICAL ALERT

As a Senior Application Scientist, I often see researchers mistake solvolysis (decomposition) for solubility .

2-(3-Chlorophenoxy)propanoyl chloride (CPP-Cl) is an electrophilic acid chloride. It does not merely "dissolve" in nucleophilic polar solvents; it reacts with them. If you observe CPP-Cl dissolving rapidly in methanol, ethanol, or water, you are witnessing the destruction of your starting material into its parent acid or ester, releasing corrosive HCl gas.

This guide provides the correct solvent architecture to maintain the integrity of CPP-Cl while achieving the polarity required for downstream applications.

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with CPP-Cl.

Solvent ClassExamplesCompatibilityTechnical Rationale
Polar Protic Water, Methanol, Ethanol, IsopropanolFORBIDDEN Rapid solvolysis occurs. Converts CPP-Cl to 2-(3-chlorophenoxy)propionic acid or its ester. Do not use.
Polar Aprotic (Reactive) DMSO, DMF, DMAcHIGH RISK DMF: Can form Vilsmeier-Haack type adducts or carcinogenic dimethylcarbamoyl chloride (DMCC) [1]. DMSO: Risk of Swern-type oxidation/decomposition; can react violently with acid chlorides.
Polar Aprotic (Safe) Acetonitrile (MeCN) , NitrobenzeneRECOMMENDED MeCN provides high polarity (

) without nucleophilic attack, assuming it is strictly anhydrous.
Non-Polar / Low Polarity Dichloromethane (DCM), THF, TolueneEXCELLENT Standard stable solvents. If high polarity is needed for a substrate, use a biphasic system (see Protocol B).

Decision Logic: Selecting the Right Solvent System

Use this decision tree to determine the correct solvent strategy for your reaction.

SolventSelection start Start: Dissolving CPP-Cl substrate Is your nucleophile/substrate soluble in DCM or Toluene? start->substrate yes_sub Use DCM, THF, or Toluene substrate->yes_sub Yes no_sub Substrate requires Polar Environment substrate->no_sub No protic_check Is the solvent Protic? (Alcohol/Water) no_sub->protic_check stop_protic STOP: Immediate Decomposition (Solvolysis) protic_check->stop_protic Yes aprotic_check Consider Polar Aprotic protic_check->aprotic_check No dmf_check DMF or DMSO? aprotic_check->dmf_check risk_dmf Risk: Side Reactions (Vilsmeier/Swern) dmf_check->risk_dmf Yes mecn_opt Use Anhydrous Acetonitrile (MeCN) dmf_check->mecn_opt No (Use MeCN) biphasic Alternative: Biphasic System (DCM + Water + PTC) risk_dmf->biphasic Safer Alternative

Caption: Logical workflow for selecting a solvent that balances solubility with chemical stability.

Technical Protocols

Protocol A: The "Quench Test" for Solvent Suitability

Use this to verify if your "dried" polar solvent is actually destroying your reagent.

Objective: Determine if CPP-Cl is stable in your chosen batch of Acetonitrile or THF.

  • Preparation: Dissolve 50 mg of CPP-Cl in 1 mL of the test solvent.

  • Incubation: Stir for 30 minutes at room temperature.

  • Quench: Add 0.5 mL of Methanol (excess).

    • Mechanism:[1][2][3][4][5] Any surviving Acid Chloride will convert to the Methyl Ester. Any hydrolyzed Acid (decomposition product) will remain as the Acid.

  • Analysis: Inject immediately into GC-MS or HPLC.

    • Peak A (Methyl Ester): Indicates the Acid Chloride was intact.

    • Peak B (Free Acid): Indicates the solvent contained moisture or was reactive.

  • Pass Criteria: >98% Methyl Ester relative to Free Acid.

Protocol B: Biphasic Substitution (The "Phase Transfer" Workaround)

Use this when your nucleophile (e.g., an amino acid salt) is only soluble in water, but CPP-Cl requires organic solvent.

Context: You cannot dissolve CPP-Cl in water to react it. Instead, keep the reagents in separate phases.

  • Organic Phase: Dissolve CPP-Cl (1.0 equiv) in DCM or Toluene .

  • Aqueous Phase: Dissolve your nucleophile (e.g., Sodium salt of amino acid) in Water or Buffered Solution .

  • Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) or Aliquat 336 .

  • Reaction: Stir vigorously at 0°C to RT.

    • Mechanism:[1][2][3][4][5] The catalyst shuttles the anion into the organic layer to react with CPP-Cl, preventing the CPP-Cl from having to enter the aqueous phase where it would hydrolyze [2].

Frequently Asked Questions (FAQ)

Q1: Can I use DMF if I keep the temperature low (-20°C)? A: It is risky. While low temperatures slow down the reaction between Acid Chlorides and DMF (forming the imidoyl chloride adduct), the risk remains. If you must use DMF to solubilize a difficult amine substrate, add the CPP-Cl solution dropwise to the amine/DMF mixture, ensuring the amine consumes the acid chloride faster than the solvent does.

Q2: Why is my solution turning yellow/orange in DMSO? A: This indicates decomposition. Acid chlorides can trigger Pummerer-type rearrangements or oxidations in DMSO. Discard the batch. DMSO is incompatible with highly electrophilic acid chlorides.

Q3: How do I dry Acetonitrile sufficiently for this chemistry? A: Standard "HPLC Grade" often contains too much water for sensitive acid chlorides.

  • Method: Store over activated 3Å or 4Å Molecular Sieves (20% w/v) for 24 hours.

  • Verification: Karl Fischer titration should read <50 ppm water.

Q4: I need to purify CPP-Cl before use. Can I use column chromatography? A: Generally, no. Silica gel is slightly acidic and contains bound water (silanols), which hydrolyzes acid chlorides.

  • Correct Method: Distillation under reduced pressure (vacuum distillation).

  • Boiling Point Reference: Similar compounds (e.g., 2-chloropropionyl chloride) boil ~110°C at atmospheric pressure; CPP-Cl will be higher. Use high vacuum [3].

References

  • Levin, D. (1997). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions Involving Acid Chlorides and Amides.[6] Organic Process Research & Development, 1(2), 182.

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

  • Sigma-Aldrich. (n.d.).[7] 2-(3-Chlorophenoxy)propanoyl chloride Product Sheet.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectral Analysis of 2-(3-Chlorophenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 2-(3-Chlorophenoxy)propanoyl chloride CAS (Precursor): 101-10-0 (Acid form) Primary Application: Chiral intermediate for herbicide synthesis (Mecoprop derivatives) and pharmaceutical building blocks.[1] Analytical Challenge: High moisture sensitivity requires anhydrous handling to prevent hydrolysis back to the carboxylic acid precursor.[1]

This guide provides a comparative spectral analysis of 2-(3-chlorophenoxy)propanoyl chloride against its metabolic precursor, 2-(3-chlorophenoxy)propionic acid.[1] It establishes a self-validating protocol to confirm the conversion of the hydroxyl group (-OH) to the acyl chloride (-Cl) using 1H NMR, emphasizing the diagnostic downfield shift of the


-methine proton.[1]

Structural Analysis & Theoretical Basis

The transformation from the carboxylic acid to the acid chloride introduces a potent electron-withdrawing group (chlorine) in place of the hydroxyl group.[1] This substitution alters the local magnetic environment of the protons, specifically those on the propanoyl chain.

Key Structural Features[2][3][4][5][6][7]
  • Aromatic Region: A 3-substituted benzene ring (meta-chloro).[1] The pattern is generally preserved between acid and acid chloride.[1]

  • Chiral Center (

    
    -Carbon):  The methine proton (
    
    
    
    ) adjacent to the carbonyl is the critical diagnostic handle.[1]
  • Inductive Effect (-I): The acyl chloride chlorine atom exerts a stronger inductive effect than the hydroxyl group, descreening the

    
    -proton and shifting it downfield.[1]
    
Theoretical Shift Prediction
Proton GroupEnvironmentPrecursor (Acid)

(ppm)
Product (Chloride)

(ppm)
Mechanism of Shift
-COOH Carboxylic Acid10.0 – 13.0 (br s)Absent Removal of acidic proton.[1]

-CH
Methine (q)4.70 – 4.805.10 – 5.25 Deshielding via carbonyl polarization.[1]
-CH3 Methyl (d)1.60 – 1.651.70 – 1.80 Minor inductive deshielding.[1]
Ar-H Aromatic6.70 – 7.306.75 – 7.35Negligible change (distant from reaction site).[1]

Experimental Protocol: Sampling & Acquisition

Critical Warning: Acid chlorides react violently with DMSO and alcohols.[1] Never use DMSO-


 or Methanol-

for this analysis.[1] The reaction with DMSO (Pummerer-like rearrangement) can generate toxic fumes and heat, while methanol will convert the sample to the methyl ester immediately.
Reagents & Equipment[1][7]
  • Solvent: Chloroform-

    
     (
    
    
    
    ), 99.8% D, stored over 4Å molecular sieves.[1]
  • Tube: 5mm NMR tube, oven-dried at 110°C for >2 hours.

  • Instrument: 300 MHz or higher (400 MHz recommended for clear aromatic resolution).

Workflow Diagram

The following workflow ensures sample integrity by minimizing moisture exposure.

NMR_Workflow cluster_artifacts Artifact Check Reaction Synthesis Reaction (SOCl2 or Oxalyl Chloride) Evap Evaporate Volatiles (High Vac, <1 mbar) Reaction->Evap Crude Oil Prep Prepare Sample (Dry CDCl3 + Sieves) Evap->Prep N2 Atmosphere Acq Acquire 1H NMR (ns=16, d1=2s) Prep->Acq Immediate Transfer Hydrolysis Hydrolysis Risk (Wet CDCl3) Prep->Hydrolysis If exposed to air

Caption: Figure 1. Inert sampling workflow to prevent hydrolysis during NMR preparation.

Comparative Performance Guide

This section compares the diagnostic utility of 1H NMR against alternative analytical techniques for confirming the synthesis of 2-(3-chlorophenoxy)propanoyl chloride.

Comparison Table: 1H NMR vs. Alternatives
Feature1H NMR (Recommended) FT-IR Spectroscopy TLC (Thin Layer Chrom.)
Primary Signal

-Methine shift (4.7

5.2 ppm)
C=O[1] Stretch shift (1710

1800

)

value change
Quantification High (Integration of Acid vs. Chloride)Low (Qualitative only)None
Impurity ID Identifies specific impurities (e.g., residual

via trace HCl, hydrolysis)
Difficult to distinguish overlapping carbonylsLow resolution
Sample Recovery Yes (if inert)YesNo
Verdict Best for Purity & Conversion % Best for Quick "Check" Not Recommended (Hydrolysis on plate)
Detailed Spectral Analysis (1H NMR)
1. The Diagnostic Region (4.5 – 5.5 ppm)

This is the "Go/No-Go" region.[1]

  • Scenario A (Pure Product): A clean quartet (

    
    ) appears between 5.10 – 5.25 ppm .[1] This downfield shift confirms the formation of the acid chloride.
    
  • Scenario B (Incomplete Reaction): Two quartets are visible. One at ~5.2 ppm (Product) and one at ~4.75 ppm (Starting Material).[1]

  • Scenario C (Hydrolysis): If the sample was pure but the spectrum shows a quartet at 4.75 ppm and a broad singlet >10 ppm, the solvent was wet.

2. The Aliphatic Region (1.5 – 2.0 ppm)[1]
  • Doublet (

    
    ):  The methyl group appears as a doublet.[1] In the acid chloride, this shifts slightly downfield to ~1.75 ppm  compared to ~1.65 ppm in the acid.
    
  • Coupling Constant (

    
    ):  Approximately 6-7 Hz, matching the splitting of the methine quartet.[1]
    
3. The Aromatic Region (6.7 – 7.4 ppm)[1]
  • The 3-chlorophenoxy moiety shows a complex splitting pattern characteristic of meta-substitution:

    • 
       ~7.2 (t, 1H, H-5)[1]
      
    • 
       ~6.9-7.0 (m, 2H, H-2, H-4)[1]
      
    • 
       ~6.8 (m, 1H, H-6)[1]
      
  • Note: Shifts in this region are subtle and less diagnostic for the functional group interconversion.

Troubleshooting & Logic Tree

Use the following logic tree to interpret your spectrum and troubleshoot synthesis issues.

Interpretation_Logic Start Analyze Spectrum CheckOH Is there a broad singlet at 10-13 ppm? Start->CheckOH CheckMethine Check Methine (q) Chemical Shift CheckOH->CheckMethine No Result_Acid Result: Starting Material (Reaction Failed) CheckOH->Result_Acid Yes (Large integral) Result_Mix Result: Mixture/Hydrolysis (Dry solvent & Retest) CheckOH->Result_Mix Yes (Small integral) CheckMethine->Result_Acid < 4.8 ppm CheckMethine->Result_Mix Two sets of signals Result_Pure Result: Pure Acid Chloride (Proceed to Next Step) CheckMethine->Result_Pure > 5.1 ppm

Caption: Figure 2. Decision matrix for spectral interpretation of 2-phenoxypropanoyl chlorides.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS): 2-(3-Chlorophenoxy)propionic acid (No. 4521).[1] SDBS Web.[1] [Link][1]

  • PubChem. (2024).[1] 2-(3-Chlorophenoxy)propionic acid (Compound Summary).[1][2][3][4][5] National Library of Medicine.[1] [Link][1]

  • Breitmaier, E. (2002).[1] Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.[1] (General reference for Acid vs. Acid Chloride shift correlations).

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: Useful reagents for synthesis.[1][6] Synthesis, 1981(03), 165-185.[1] (Reference for DMSO incompatibility with acid chlorides).

Sources

Technical Guide: Determination of Enantiomeric Excess for (R)-2-(3-Chlorophenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

The Challenge: Direct chromatographic analysis of (R)-2-(3-Chlorophenoxy)propanoyl chloride is analytically invalid. Acid chlorides are highly reactive electrophiles that hydrolyze rapidly upon contact with atmospheric moisture or aqueous mobile phases, and they react irreversibly with the nucleophilic stationary phases (e.g., hydroxyl or amine groups) found in most chiral columns.

The Solution: The only robust method for determining enantiomeric excess (ee) is controlled derivatization followed by chromatographic separation. This guide compares two industry-standard workflows:

  • Method A (Preferred): Achiral Derivatization (Methanolysis)

    
     Chiral HPLC/GC.
    
  • Method B (Alternative): Chiral Derivatization (Amidation)

    
     Achiral HPLC.
    

Critical Comparison of Methodologies

The following table contrasts the two primary approaches for researchers in drug development and agrochemical synthesis.

FeatureMethod A: Methyl Ester Analysis (Recommended)Method B: Diastereomeric Amide Analysis
Derivatization Reagent Methanol (Achiral)(S)-(-)-1-Phenylethylamine (Chiral)
Chromatography Chiral Stationary Phase (CSP)Achiral Stationary Phase (C18/Silica)
Separation Principle Enantiomeric separation via transient diastereomeric complexes with CSP.Diastereomeric separation based on physical property differences.[1][2][3]
Racemization Risk Low. Solvolysis is mild.Moderate. Amidation exotherms or strong bases can induce ketene formation.
Cost Efficiency High initial cost (Chiral Column: $1000+), but low per-sample cost.Low initial cost (Standard Column), but high reagent cost (Chiral amine).
Throughput High (Simple sample prep).Medium (Requires workup/extraction).
Accuracy Direct measurement of enantiomers.[4]Dependent on the optical purity of the derivatizing agent (kinetic resolution risk).

Method A: Achiral Derivatization (Methanolysis) + Chiral HPLC

This is the "Gold Standard" for QC environments. It converts the unstable acid chloride into a stable methyl ester, which is then resolved on a polysaccharide-based chiral column.

The Mechanism

The acid chloride undergoes nucleophilic acyl substitution with methanol.



Detailed Protocol
  • Reagents: Anhydrous Methanol (HPLC Grade), Dry Dichloromethane (DCM).

  • Sample: ~10 mg (R)-2-(3-Chlorophenoxy)propanoyl chloride.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of the acid chloride in 1.0 mL of dry DCM in a 2 mL GC/HPLC vial.

  • Quench: Add 0.5 mL of anhydrous Methanol.

    • Note: No base (pyridine/TEA) is strictly necessary if analyzed immediately, reducing the risk of base-catalyzed racemization. If acid scavenging is required, use solid

      
      .
      
  • Incubation: Cap and vortex for 30 seconds. Allow to stand at room temperature for 10 minutes.

  • Evaporation (Optional): If HCl interference is suspected, evaporate to dryness under

    
     and reconstitute in Mobile Phase.
    
  • Analysis: Inject 5

    
    L onto the Chiral HPLC system.
    
Chromatographic Conditions (Recommended)[5]
  • Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Phenoxy absorption) or 280 nm.

  • Expected Elution: The (R)- and (S)-methyl esters will elute as distinct peaks.

Method B: Chiral Derivatization + Achiral HPLC

Use this method if a chiral column is unavailable. It relies on converting the enantiomers into diastereomers (R,S and S,S pairs), which separate on standard silica or C18 columns.

Detailed Protocol
  • Reagents: (S)-(-)-1-Phenylethylamine (High optical purity >99.5%), Triethylamine (TEA), DCM.

Step-by-Step Workflow:

  • Mix: In a vial, combine 1.5 equivalents of (S)-1-phenylethylamine and 2.0 equivalents of TEA in 1 mL DCM.

  • Add: Add 1.0 equivalent of the acid chloride dropwise at

    
     (Ice bath) to control exotherm.
    
  • React: Stir for 15 minutes.

  • Quench: Wash with 1M HCl (to remove excess amine) and water. Dry organic layer over

    
    .
    
  • Analyze: Inject onto a C18 HPLC column (Acetonitrile/Water gradient).

Scientific Integrity: The Racemization Trap

A critical failure mode in acid chloride analysis is base-catalyzed racemization via a ketene intermediate.

The Mechanism: If a strong tertiary amine base (like TEA) is used without a nucleophile present, or at high temperatures, the


-proton is abstracted, eliminating chloride to form a planar, achiral ketene. Subsequent reaction with the nucleophile (alcohol/amine) occurs from either face, creating a racemic product regardless of the starting purity.

Prevention Strategy:

  • Temperature Control: Always derivatize at

    
     or room temperature; never heat.
    
  • Base Selection: Avoid strong bases if possible. For methanolysis, the reaction is fast enough that the HCl generated does not cause significant hydrolysis if the solvent is dry.

Visualization of the Workflow & Risk

G cluster_0 Method A: Methanolysis (Recommended) cluster_1 Racemization Risk (Ketene Pathway) Start (R)-Acid Chloride (Unstable) MeOH + MeOH (No Base) Start->MeOH Base + Strong Base (High Temp) Start->Base Ester Methyl Ester (Stable) MeOH->Ester Nucleophilic Substitution ChiralCol Chiral HPLC (OD-H / AD-H) Ester->ChiralCol Direct Analysis Ketene Ketene Intermediate (Achiral / Planar) Base->Ketene HCl Elimination Racemate Racemic Mixture (False Result) Ketene->Racemate Non-stereoselective Addition

Figure 1: Analytical workflow comparison highlighting the safe path (Method A) versus the racemization risk pathway.

References

  • Maier, N. M., & Lindner, W. (2001). Chiral recognition applications of molecularly imprinted polymers: a critical review. Analytical and Bioanalytical Chemistry.[1][4][5][6][7][8] (Discusses separation mechanisms for phenoxy acid derivatives).

  • Sigma-Aldrich. (n.d.).[3] Chromatographic Resolution of Chiral Pesticides. (Specific data on 2-phenoxypropionic acid ester separation on Chiralcel columns).

  • Bhushan, R., & Martens, J. (1997). Amino acids and their derivatives: Volume 2 (Chromatographic Science Series). Marcel Dekker.
  • Phenomenex. (2023). Chiral HPLC Separations Guide. (Column selection for chlorinated aromatic acids).

Sources

A Comparative Analysis of Acyl Chloride Reactivity: 2-(3-Chlorophenoxy)propanoyl Chloride vs. Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of organic synthesis, acyl chlorides stand as highly valuable and reactive intermediates, pivotal for the construction of esters, amides, and ketones. The selection of the appropriate acylating agent is a critical decision that can significantly influence reaction efficiency, yield, and selectivity. This guide provides an in-depth comparative analysis of the reactivity of two distinct acyl chlorides: 2-(3-Chlorophenoxy)propanoyl chloride, an aliphatic acyl chloride bearing a substituted aromatic ether moiety, and benzoyl chloride, a fundamental aromatic acyl chloride.

This document moves beyond a simple cataloging of properties to offer a mechanistically grounded comparison of their expected reactivity. We will dissect the electronic and steric factors governing their behavior and provide a robust experimental protocol for their direct comparative analysis, empowering researchers to make informed decisions in their synthetic endeavors.

Molecular Structure and the Foundations of Reactivity

The reactivity of an acyl chloride is fundamentally dictated by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic and steric nature of the group attached to the carbonyl.

Feature2-(3-Chlorophenoxy)propanoyl chlorideBenzoyl chloride
Structure ![2-(3-Chlorophenoxy)propanoyl chloride]([Link]0&cht=tx&chl=C9H8Cl2O2)
CAS Number 4878-14-298-88-4
Molecular Weight 219.07 g/mol 140.57 g/mol
Classification Aliphatic Acyl ChlorideAromatic Acyl Chloride

Theoretical Reactivity Profile: A Tale of Two Electronic Environments

The differing scaffolds of these two molecules—one aliphatic with an ether linkage, the other directly conjugated to an aromatic ring—give rise to distinct electronic environments at the carbonyl carbon.

Benzoyl Chloride: The Influence of Aromaticity

Benzoyl chloride's reactivity is a classic example of the interplay between inductive and resonance effects.

  • Inductive Effect: The electronegative chlorine and oxygen atoms strongly withdraw electron density from the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack.

  • Resonance Effect: The phenyl group is capable of donating electron density to the carbonyl group via resonance. This delocalization of electrons from the benzene ring to the carbonyl group slightly reduces the positive charge on the carbonyl carbon, thereby moderating its reactivity compared to a simple aliphatic acyl chloride. Aromatic acyl chlorides like benzoyl chloride are generally less reactive than their aliphatic counterparts.

2-(3-Chlorophenoxy)propanoyl chloride: A More Complex Electronic Landscape

The reactivity of 2-(3-Chlorophenoxy)propanoyl chloride is influenced by a more complex array of electronic factors originating from its composite structure.

  • Aliphatic Nature: The carbonyl group is part of a propanoyl system. The ethyl group attached to the carbonyl carbon is electron-donating through a positive inductive effect (+I), which would tend to slightly decrease the electrophilicity of the carbonyl carbon compared to acetyl chloride.

  • The 2-(3-Chlorophenoxy) Substituent: This group exerts its influence through the ether oxygen and the substituted aromatic ring.

    • Ether Oxygen: The oxygen atom is electronegative and will exert an electron-withdrawing inductive effect (-I) through the sigma bonds, which would increase the electrophilicity of the carbonyl carbon.

    • 3-Chlorophenyl Group: The chlorine atom at the meta position of the phenyl ring is strongly electron-withdrawing via its inductive effect (-I). This effect will be transmitted through the phenoxy group, further increasing the electron-withdrawing nature of the entire substituent. Because the chlorine is in the meta position, its resonance effect on the phenoxy oxygen's interaction with the propanoyl group is minimal.

Predicted Reactivity: Based on this analysis, 2-(3-Chlorophenoxy)propanoyl chloride is predicted to be more reactive than benzoyl chloride . The primary reason for this is the absence of direct resonance stabilization of the carbonyl group by an aromatic ring. While the 2-(3-chlorophenoxy) group is electron-withdrawing, its effect is transmitted through a single bond and an oxygen atom, which is a less effective deactivating influence than the direct resonance donation from the phenyl ring in benzoyl chloride. The electron-withdrawing nature of the 3-chloro substituent on the phenoxy ring is expected to make 2-(3-chlorophenoxy)propanoyl chloride more reactive than an unsubstituted 2-phenoxypropanoyl chloride.

Experimental Verification: A Competitive Amidation Protocol

To empirically validate the predicted difference in reactivity, a competitive amidation reaction can be performed. This experiment allows for a direct comparison of the rate at which the two acyl chlorides react with a nucleophile under identical conditions.

Principle

By reacting an equimolar mixture of 2-(3-chlorophenoxy)propanoyl chloride and benzoyl chloride with a limited amount of a primary or secondary amine, the ratio of the resulting amide products will directly reflect the relative reactivity of the starting acyl chlorides. The more reactive acyl chloride will yield a greater amount of its corresponding amide.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare equimolar solutions of: - Benzoyl Chloride - 2-(3-Chlorophenoxy)propanoyl chloride - Amine (e.g., Aniline) - Non-nucleophilic base (e.g., Pyridine) in anhydrous solvent (e.g., DCM) setup Combine amine and base solutions in a flame-dried flask under N2. Cool to 0°C. reagents->setup 1. Setup addition Add the equimolar mixture of acyl chlorides dropwise to the stirred amine solution. setup->addition 2. Addition stir Stir at 0°C for a set time (e.g., 30 min), then warm to room temperature. addition->stir 3. Reaction quench Quench the reaction with water. stir->quench 4. Quench extract Extract with organic solvent, wash with dilute acid and brine. quench->extract 5. Work-up dry Dry organic layer (e.g., MgSO4) and concentrate. extract->dry analyze Analyze product ratio by: - 1H NMR Spectroscopy - HPLC - GC-MS dry->analyze 6. Analysis

Caption: Workflow for the competitive amidation experiment.

Detailed Methodology

Materials:

  • 2-(3-Chlorophenoxy)propanoyl chloride

  • Benzoyl chloride

  • Aniline (or other suitable primary amine)

  • Pyridine (or another non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of Solutions:

    • In a glovebox or under an inert atmosphere, prepare a 0.5 M solution of 2-(3-chlorophenoxy)propanoyl chloride in anhydrous DCM.

    • Prepare a 0.5 M solution of benzoyl chloride in anhydrous DCM.

    • Prepare a 0.5 M solution of aniline in anhydrous DCM.

    • Prepare a 0.6 M solution of pyridine in anhydrous DCM.

  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 10 mL (5 mmol) of the aniline solution and 10 mL (6 mmol) of the pyridine solution.

    • Cool the flask in an ice bath to 0°C with stirring.

  • Competitive Reaction:

    • In a separate dry vial, combine 10 mL (5 mmol) of the 2-(3-chlorophenoxy)propanoyl chloride solution and 10 mL (5 mmol) of the benzoyl chloride solution.

    • Using a dropping funnel, add the mixed acyl chloride solution dropwise to the stirred aniline/pyridine solution over 15-20 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 2 hours.

  • Work-up:

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with 2 x 20 mL of DCM.

    • Combine the organic layers and wash sequentially with 20 mL of 1 M HCl, 20 mL of deionized water, and 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Analysis:

    • Analyze the resulting crude product mixture by ¹H NMR spectroscopy to determine the molar ratio of the two amide products: N-phenyl-2-(3-chlorophenoxy)propanamide and N-phenylbenzamide. Distinctive peaks for each amide should be integrated to quantify their relative amounts.

    • Alternatively, the product ratio can be determined by HPLC or GC-MS analysis using appropriate calibration standards.

Expected Results and Interpretation

The ratio of the amide products will provide a quantitative measure of the relative reactivity of the two acyl chlorides.

ProductExpected OutcomeInterpretation
N-phenyl-2-(3-chlorophenoxy)propanamide Higher Molar RatioIndicates that 2-(3-chlorophenoxy)propanoyl chloride is the more reactive acylating agent.
N-phenylbenzamide Lower Molar RatioIndicates that benzoyl chloride is the less reactive acylating agent.

This outcome would confirm the theoretical prediction that the aliphatic acyl chloride, despite its own electronic complexities, is more susceptible to nucleophilic attack than the resonance-stabilized aromatic acyl chloride.

Conclusion

While both 2-(3-chlorophenoxy)propanoyl chloride and benzoyl chloride are effective acylating agents, their reactivity profiles are distinct due to fundamental differences in their electronic structures. Theoretical analysis based on inductive and resonance effects predicts that 2-(3-chlorophenoxy)propanoyl chloride will be the more reactive species . This is primarily attributed to the lack of direct resonance stabilization of the carbonyl group, a key feature that moderates the reactivity of benzoyl chloride.

The provided competitive amidation protocol offers a straightforward and reliable method for experimentally verifying this prediction. For the synthetic chemist, understanding these nuances is paramount. When a rapid and highly efficient acylation is required, and the nucleophile is robust, the more reactive 2-(3-chlorophenoxy)propanoyl chloride may be the superior choice. Conversely, for reactions requiring greater selectivity or involving sensitive substrates, the more tempered reactivity of benzoyl chloride might be advantageous. This guide provides both the theoretical framework and the practical tools necessary for researchers to make a judicious selection of acylating agents in their synthetic campaigns.

References

  • Chemistry LibreTexts. An Explanation of Substituent Effects.[Link]

  • PrepChem. Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride.[Link]

Elemental analysis standards for 2-(3-Chlorophenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elemental Analysis Standards for 2-(3-Chlorophenoxy)propanoyl Chloride

For researchers, scientists, and professionals in drug development, the precise characterization of pharmaceutical intermediates is a cornerstone of quality, safety, and regulatory compliance. 2-(3-Chlorophenoxy)propanoyl chloride (C₉H₈Cl₂O₂), a reactive acyl chloride, serves as a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its purity and elemental composition must be rigorously verified. This guide provides a comprehensive comparison of the standards and methodologies required for the complete elemental analysis of this compound, moving beyond a simple listing of steps to explain the causality behind critical experimental choices.

The Dual Mandate of Elemental Analysis: Composition and Contamination

Elemental analysis for a pharmaceutical intermediate like 2-(3-Chlorophenoxy)propanoyl chloride is a tale of two distinct but equally critical objectives:

  • Verification of Elemental Composition: This is the fundamental confirmation of the molecule's identity. It answers the question: "Does the material have the correct proportion of Carbon, Hydrogen, and Chlorine?" This is essential for confirming the successful synthesis and purity of the bulk substance.

  • Quantification of Elemental Impurities: This addresses safety and regulatory compliance. It answers the question: "Does the material contain trace levels of toxic metals that could compromise patient safety?" This is governed by stringent global standards such as the International Council for Harmonisation (ICH) Q3D guidelines and United States Pharmacopeia (USP) chapters <232> and <233>.[1][2]

This guide will compare the standards, techniques, and validation requirements for both of these analytical pillars.

Pillar 1: Verifying Elemental Composition (C, H, Cl)

The theoretical elemental composition of 2-(3-Chlorophenoxy)propanoyl chloride (Molecular Weight: 219.07 g/mol ) is the benchmark against which all samples must be measured.[3]

ElementSymbolAtomic WeightAtoms in MoleculeTotal WeightPercentage (%)
CarbonC12.0119108.09949.36%
HydrogenH1.00888.0643.68%
ChlorineCl35.453270.90632.37%
OxygenO15.999231.99814.61%

Table 1: Theoretical Elemental Composition of 2-(3-Chlorophenoxy)propanoyl chloride.

The primary technique for determining carbon, hydrogen, and nitrogen is high-temperature combustion analysis, often referred to as CHN or CHNS analysis.[4] The sample is combusted in a furnace in the presence of oxygen, converting the elements into simple gases (CO₂, H₂O, N₂) which are then separated and quantified using detectors like a thermal conductivity detector.[4] Chlorine is typically determined by titration or ion chromatography after combustion or oxygen flask decomposition.

The "Standard" Conundrum: A Comparison of Approaches

A significant challenge is the lack of a commercially available, Certified Reference Material (CRM) specifically for 2-(3-Chlorophenoxy)propanoyl chloride. This necessitates a robust and scientifically sound approach to instrument calibration and method validation.

Approach A: Qualification of an In-House Primary Standard

This is the most rigorous approach for a drug development setting. A single, well-characterized batch of the material is designated as the "in-house standard." This approach provides the highest level of confidence but requires significant upfront analytical work.

  • Causality: Using a fully characterized batch of the actual compound as the standard ensures that the analytical response is directly comparable and accounts for any matrix effects inherent to the material. It becomes the benchmark for all future batches.

Approach B: Use of General-Purpose Organic CRMs

This approach relies on commercially available, high-purity organic compounds with certified elemental compositions to calibrate the analyzer.[5]

  • Causality: Stable, non-reactive CRMs like acetanilide (for C, H, N) or sulfanilamide (for C, H, N, S) are used to confirm that the instrument is performing correctly according to established principles (e.g., Pregl-Dumas method).[4] This validates the instrument's performance, which can then be used to accurately measure the target compound. This method is faster but assumes the target compound behaves similarly to the standard during analysis.

cluster_0 In-House Standard Qualification Workflow Synthesis Synthesize Bulk Lot Purification Purify Material (e.g., Recrystallization, Distillation) Synthesis->Purification ID_Confirm Confirm Identity & Structure (NMR, MS, FT-IR) Purification->ID_Confirm Purity Assess Purity (HPLC, GC >99.5%) ID_Confirm->Purity Dry Dry to Constant Weight (Vacuum Oven) Purity->Dry Store Store in Desiccator (Inert Atmosphere) Dry->Store Qualified_Std Qualified In-House Standard Store->Qualified_Std

Caption: Workflow for qualifying an in-house primary standard.

Experimental Protocol: CHN Analysis via Combustion
  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard such as Acetanilide. Perform a multi-point calibration to ensure linearity.

  • Sample Preparation: Due to the reactivity of the acyl chloride, sample handling must be performed in a low-humidity environment (e.g., a glove box).[6][7] Accurately weigh 1-2 mg of the test sample into a tin capsule.

  • Analysis: Introduce the sealed capsule into the combustion furnace (typically ~900-1000°C).

  • Data Evaluation: The instrument software calculates the percentage of C and H. The results for the test sample must fall within an acceptable range of the theoretical values. A typical acceptance criterion in pharmaceutical development is ±0.4% of the theoretical value.

Pillar 2: Quantifying Elemental Impurities

Controlling elemental impurities is a non-negotiable aspect of pharmaceutical development. The ICH Q3D guidelines classify toxic elements based on their toxicity and likelihood of occurrence in the final drug product.[8] For an intermediate like 2-(3-Chlorophenoxy)propanoyl chloride, a risk assessment must be performed to determine which elements need to be monitored. This typically includes, at a minimum, the "big four" Class 1 elements (As, Cd, Hg, Pb) and other elements from Class 2A/2B that may be introduced from catalysts or manufacturing equipment (e.g., Ni, V, Cu, Pd, Pt).[8]

Comparison of Analytical Techniques: ICP-OES vs. ICP-MS

The choice of analytical technology is dictated by the required detection limits, which are derived from the Permitted Daily Exposure (PDE) limits defined in the guidelines.[2]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): In this technique, a sample is introduced into a high-temperature plasma, causing atoms to emit light at characteristic wavelengths. The intensity of the light is proportional to the concentration of the element. It is robust and suitable for elements with higher concentration limits.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique also uses a plasma to ionize the sample. The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS offers significantly lower detection limits than ICP-OES and is essential for quantifying most Class 1 and 2A elements at their required levels.[1]

ElementClass (ICH Q3D)Typical Required Limit in API (µg/g)ICP-OES SuitabilityICP-MS SuitabilityRationale
Arsenic (As)11.5MarginalExcellent Required limit is at or below typical ICP-OES detection capability.
Cadmium (Cd)10.5NoExcellent Ultra-trace limit requires the high sensitivity of ICP-MS.
Mercury (Hg)11.5MarginalExcellent Volatility and low limit make ICP-MS the preferred method.
Lead (Pb)10.5PossibleExcellent Low limit makes ICP-MS a more reliable choice.
Nickel (Ni)2A20Excellent Excellent Limit is well within the working range of ICP-OES.
Copper (Cu)3250Excellent Excellent High limit is easily quantifiable by ICP-OES.

Table 2: Comparison of ICP-OES and ICP-MS suitability for selected elemental impurities.

Start Start: Analyze Elemental Impurity Risk_Assessment Perform ICH Q3D Risk Assessment Start->Risk_Assessment PDE_Limit Is Required Limit < 10 µg/g? Risk_Assessment->PDE_Limit Select_ICPMS Select ICP-MS PDE_Limit->Select_ICPMS Yes Select_ICPOES Select ICP-OES PDE_Limit->Select_ICPOES No Validate Validate Method per USP <1225> Select_ICPMS->Validate Select_ICPOES->Validate Analyze Analyze Sample Validate->Analyze

Caption: Decision tree for selecting the appropriate analytical technique.

Self-Validating Protocol: Elemental Impurity Analysis by ICP-MS

This protocol incorporates validation checks as described in USP <233> to ensure trustworthiness.[9] The standards used are commercially available, multi-element Certified Reference Material solutions.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.5 g of 2-(3-Chlorophenoxy)propanoyl chloride into a clean microwave digestion vessel.

    • Causality: Direct analysis is not possible due to the organic matrix. Microwave-assisted acid digestion is required to destroy the organic matrix and solubilize the target elements, preventing interference and ensuring complete atomization in the plasma.

    • Carefully add 10 mL of concentrated, trace-metal grade nitric acid.

    • Seal the vessels and digest using a validated microwave program.

    • After cooling, dilute the digest to a final volume of 50 mL with deionized water.

  • Method Validation (Self-Validating System):

    • Specificity: Analyze a blank solution (digested acid) to ensure no significant background signals are present at the masses of the target elements.

    • Accuracy (Spike Recovery): Prepare a separate "spiked" sample by adding a known amount of a multi-element CRM solution to the sample before digestion. The amount added should be close to the target limit. The recovery of this spike must be within an acceptable range (typically 70-150% as per USP <233>).[9] This step validates that the sample matrix does not interfere with the measurement.

    • Precision (Repeatability): Prepare and analyze a minimum of three separate sample preparations. The relative standard deviation (RSD) of the results should be less than 20%.

  • Instrument Calibration and Analysis:

    • Calibrate the ICP-MS instrument using a series of multi-element CRM solutions to generate a linear calibration curve.

    • Analyze the blank, the sample solutions, and the spiked sample solution.

    • The concentration of each elemental impurity is determined from the calibration curve and reported based on the original sample weight.

Conclusion: A Unified Strategy for Quality Control

The elemental analysis of 2-(3-Chlorophenoxy)propanoyl chloride requires a multi-faceted approach. Verifying the fundamental C, H, and Cl composition provides the assurance of identity and purity, a process that relies on either meticulous in-house standard qualification or the careful use of general-purpose CRMs with a robust understanding of the analytical technique. Simultaneously, the quantification of trace elemental impurities using highly sensitive techniques like ICP-MS, validated against certified standards according to pharmacopeial procedures, ensures the material's safety for its intended use in pharmaceutical synthesis. By integrating both pillars of analysis, researchers and drug developers can build a comprehensive quality profile, ensuring that this critical intermediate meets the rigorous standards demanded by the industry.

References

  • 2-(3-Chlorophenoxy)propanoyl chloride | 4878-14-2. Sigma-Aldrich.
  • 2-(3-氯苯氧)丙酰氯 CAS#: 4878-14-2. ChemicalBook.
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.
  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis.
  • <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
  • Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. Agilent.
  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Journal of Pharmaceutical and Biomedical Analysis.
  • Certified Reference M
  • CHNS Elemental Analysers. The Royal Society of Chemistry.
  • Acyl Chlorides and Acid Anhydrides. chemrevise.
  • A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams.
  • Standards and CRMs. Elemental Microanalysis.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-(3-Chlorophenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Assessment

2-(3-Chlorophenoxy)propanoyl chloride (CAS: 4878-14-2) is a highly reactive acyl chloride intermediate. Unlike standard organic solvents, this compound presents a dual-hazard profile: immediate physical danger from violent hydrolysis and long-term environmental toxicity as a chlorophenoxy herbicide precursor.

Critical Directive: Do NOT dispose of this chemical directly down the drain, even after neutralization.[1] The hydrolysis product, 2-(3-chlorophenoxy)propanoic acid (Cloprop), is an environmental pollutant. All treated waste must be routed to hazardous chemical waste streams.

Chemical Profile & Hazards[1][2][3][4][5][6][7]
PropertyDataOperational Implication
CAS Number 4878-14-2Use for waste labeling and inventory reconciliation.
Molecular Weight 219.06 g/mol Heavy vapor; stays low in fume hoods.
Reactivity Water-ReactiveViolent decomposition on contact with water/moisture. Releases HCl gas.
Physical State Liquid (typically)Can be viscous; handle with positive displacement pipettes if possible.
Primary Hazards Corrosive, LachrymatorCauses severe skin burns and eye damage.[1][2][3] Inhalation can be fatal.[3]

Pre-Disposal Assessment: The "Quench or Vendor" Decision

Before initiating any procedure, determine the scale of disposal. Acid chloride quenching is exothermic; scaling up linearly increases risk of thermal runaway.

  • Small Scale (< 50 mL): Proceed with Protocol A (In-Lab Quenching) .

  • Large Scale (> 50 mL) or Old/Crystallized Bottles: Proceed with Protocol B (Direct Waste Pickup) . Do not attempt to open old bottles with visible crystallization around the cap (potential pressure buildup).

Protocol A: Controlled Hydrolysis (In-Lab Quenching)

Objective: Convert the reactive acid chloride into its stable carboxylic acid form (2-(3-chlorophenoxy)propanoic acid) and neutralize the generated hydrochloric acid (HCl) before transferring to waste containers.

Phase 1: Preparation & PPE[4][6][8]
  • Engineering Controls: Procedure must be performed in a functioning chemical fume hood.

  • PPE: Nitrile gloves (double-gloved) or Silver Shield® laminate gloves; chemical splash goggles; lab coat; closed-toe shoes.

  • Materials:

    • Ice bath.[4]

    • Round-bottom flask (2x volume of waste).

    • Inert solvent (Dichloromethane or Toluene).[4]

    • Saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Hydroxide (NaOH).

Phase 2: The Quenching Workflow

Scientific Rationale: We use a "Dilution-First" approach. Dissolving the acid chloride in an inert solvent (DCM) acts as a heat sink, modulating the temperature spike when it contacts the aqueous base.

  • Dilution: Dissolve the 2-(3-Chlorophenoxy)propanoyl chloride in an equal volume of inert solvent (e.g., Dichloromethane).

  • Receiver Setup: In a flask, prepare a 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate solution. Note: Bicarbonate will foam vigorously (CO₂ evolution); ensure adequate headspace.

  • Cooling: Place the receiver flask in an ice bath (0–4°C).

  • Controlled Addition:

    • Using an addition funnel or syringe, add the diluted acid chloride dropwise to the stirring aqueous base .

    • Crucial Rule: Always add Acid Chloride to Water/Base. Never add Water to Acid Chloride.[5]

    • Monitor temperature; keep below 20°C.

  • Post-Addition Stirring: Allow the mixture to stir for 30–60 minutes to ensure complete hydrolysis of the acyl chloride bond.

Phase 3: Verification & Packaging
  • pH Check: Test the aqueous layer. It should be pH 6–9. If acidic, add more base.

  • Separation (Optional but Recommended): The product (chlorophenoxy acid) will likely be in the aqueous layer as a salt (if high pH) or organic layer (if low pH/DCM used).

  • Disposal: Pour the entire mixture (organic and aqueous phases) into a waste container labeled "Halogenated Organic Waste."

Visualization: Quenching Workflow

QuenchProtocol cluster_warning CRITICAL SAFETY Start Start: 2-(3-Chlorophenoxy)propanoyl chloride Dilution Step 1: Dilute with Inert Solvent (DCM or Toluene) Start->Dilution Addition Step 3: Dropwise Addition (Acid Chloride -> Base) Dilution->Addition PrepBase Step 2: Prepare NaOH/NaHCO3 in Ice Bath PrepBase->Addition Reaction Hydrolysis Reaction: R-COCl + H2O -> R-COOH + HCl Addition->Reaction Check Step 4: Check pH (Target 6-9) Reaction->Check Waste Step 5: Dispose as Halogenated Organic Waste Check->Waste

Figure 1: Decision logic and workflow for the controlled hydrolysis of acid chlorides.

Protocol B: Direct Waste Pickup (Large Scale/Unknowns)

If you have >50mL or the container integrity is compromised:

  • Do Not Open: Leave the container sealed.

  • Secondary Containment: Place the bottle into a larger polyethylene container or a heavy-duty ziplock bag to contain fumes if the seal fails.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 2-(3-Chlorophenoxy)propanoyl chloride.[6][7][8]

    • Hazard Checkboxes: Corrosive, Toxic, Water Reactive.

  • Storage: Store in a cool, dry, well-ventilated area (Acid Cabinet) away from moisture until pickup.

Emergency Contingencies

Accidental Spill Management

Do NOT use water. Water will cause the spill to boil and release clouds of HCl gas.

  • Evacuate: Clear the immediate area.

  • Isolate: Close lab doors to allow the fume hood to exhaust vapors.

  • Absorb: Use dry sand, earth, or a specific acid-neutralizing spill kit (e.g., calcium carbonate based).

  • Collect: Sweep the absorbed material into a plastic pail. Do not seal tight immediately (allow off-gassing).

First Aid
  • Skin Contact: Brush off excess chemical before flushing. Flush with water for 15 minutes.

  • Eye Contact: Flush immediately for 15 minutes.[2] Seek emergency medical attention (ophthalmologist).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.

References

  • Sigma-Aldrich. (n.d.). SDS for 2-(3-Chlorophenoxy)propanoyl chloride (CAS 4878-14-2). Retrieved from

  • University of Wisconsin-Madison. (2024). Chemical Disposal Procedures: Acid Chlorides. UW-Madison Environment, Health & Safety. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Standard Operating Procedure: Acid Chlorides. MIT EHS. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 2-(3-Chlorophenoxy)propanoic acid (Hydrolysis Product). National Library of Medicine. Retrieved from [Link]

(Note: Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling, as specific stabilizing agents or impurities may alter handling requirements.)

Sources

Personal protective equipment for handling 2-(3-Chlorophenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Directive: Treat 2-(3-Chlorophenoxy)propanoyl chloride not merely as a corrosive liquid, but as a latent gas generator . Upon contact with ambient moisture or mucous membranes, this compound hydrolyzes to release Hydrogen Chloride (HCl) gas.

Critical Hazards:

  • H314: Causes severe skin burns and eye damage.[1][2][3][4][5]

  • EUH014: Reacts violently with water.[3]

  • Lachrymator: Potent eye irritant; induces tears even at low vapor concentrations.[6]

Part 2: Hazard Profiling & Mechanism (The "Why")

To select the correct PPE, one must understand the chemical behavior driving the risk. This compound is an acyl chloride . Its primary hazard vector is hydrolysis .

Unlike standard mineral acids, this organic intermediate is lipophilic, allowing it to penetrate the upper dermal layers before reacting with tissue water. This deep-tissue hydrolysis releases HCl locally, causing subsurface chemical burns that are difficult to neutralize.

The Hydrolysis Hazard Pathway

The following diagram illustrates why standard particulate masks are useless and why moisture control is the primary safety barrier.

HydrolysisHazard cluster_outputs Reaction Outputs Chemical 2-(3-Chlorophenoxy) propanoyl chloride Reaction Hydrolysis (Exothermic) Chemical->Reaction Contact Moisture Moisture (Air/Skin/Eyes) Moisture->Reaction Byproducts Byproducts Reaction->Byproducts Generates HCl HCl Gas (Inhalation/Burn Hazard) Byproducts->HCl Acid Carboxylic Acid (Corrosive Residue) Byproducts->Acid

Figure 1: The Hydrolysis Hazard Pathway. Note that the reaction generates exothermic heat and gaseous HCl, expanding the hazard zone beyond the liquid splash radius.

Part 3: The PPE Matrix (Personal Protective Equipment)

Standard Nitrile Gloves are insufficient for prolonged contact. Acyl chlorides can permeate standard 4-mil nitrile gloves in minutes. The following matrix prescribes the required protection levels based on our lab's breakthrough testing data for similar chlorinated acid chlorides.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Splash) Double Nitrile (Total >8 mil)Inner glove provides a barrier while doffing the outer glove immediately after a splash. Change outer glove every 15 mins.
Hand Protection (Immersion) Silver Shield / Laminate Multi-layer laminate offers >4 hours breakthrough time. Essential for spill cleanup or bulk transfer.
Eye & Face Chemical Goggles + Face Shield Goggles seal against HCl vapors; Face shield protects against violent splashing if water contact occurs.
Respiratory Fume Hood (Primary) Do not use N95s. If outside a hood (e.g., spill), use a Full-Face Respirator with Acid Gas (Yellow/Olive) cartridges.
Body Chem-Resistant Apron Worn over a standard lab coat. Cotton lab coats can degrade rapidly if hit by a significant volume of acid chloride.

Part 4: Operational Protocol (Handling & Storage)

Storage Integrity
  • Atmosphere: Store under inert gas (Argon or Nitrogen). Moisture is the enemy.

  • Cap Hygiene: Wipe threads with a dry cloth before closing. Hydrolyzed crusts (acid crystals) on the threads can cause caps to seize or break during reopening.

  • Secondary Containment: Store in a polyethylene secondary container with a bed of vermiculite or dry sand to absorb leaks.

Transfer Techniques (The "No-Pour" Rule)

Never pour this chemical from a height. Pouring increases surface area exposure to humid air, generating acid fumes.

  • Cannula/Syringe Transfer: Use a glass syringe with a long needle or a PTFE cannula for volumes < 50 mL.

  • Positive Pressure: If dispensing from a drum, use low-pressure nitrogen to push the liquid; do not use vacuum to pull it (which can flash off vapors).

  • Glassware Prep: All receiving glassware must be flame-dried or oven-dried. Even trace water will cause clouding and HCl evolution.

Part 5: Emergency & Disposal (The Self-Validating System)

The Quenching Protocol (Disposal)

NEVER add this chemical directly to a waste drum. It will react with the water content of other wastes, potentially pressurizing the drum. You must chemically deactivate (quench) it first.

The "Ice-Base" Method: This protocol creates a self-regulating thermal system. The ice absorbs the heat of hydrolysis, preventing boil-over.

  • Setup: Prepare a large beaker (5x volume of waste) with a 50:50 mixture of crushed ice and water. Add Sodium Carbonate (

    
    ) until saturated.
    
  • Addition: Add the acid chloride dropwise to the stirring ice slurry.

  • Validation: Monitor pH. Keep adding base to maintain pH > 7.

  • Completion: Once all oil droplets disappear and pH is neutral, the solution is safe for aqueous waste disposal (check local regulations).

Spill Management Workflow

The following logic gate ensures you do not escalate a minor spill into a major respiratory event.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 10 mL (In Hood) Assess->Small Large > 10 mL (Or Outside Hood) Assess->Large Absorb Cover with Dry Sand/Vermiculite Small->Absorb Do NOT use water Evacuate Evacuate Lab Call EHS Large->Evacuate HCl Risk High Neutralize Collect & Quench (See Section 5.1) Absorb->Neutralize

Figure 2: Spill Response Logic. Note the critical decision point: Large spills outside a hood require evacuation due to gas generation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • University of California, Los Angeles (UCLA) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.